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  • Product: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • CAS: 1228014-35-4

Core Science & Biosynthesis

Foundational

Technical Guide: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS Number: 1228014-35-4 For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building bl...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1228014-35-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. This document outlines its chemical properties, synthesis, and its role in drug discovery, focusing on its application in the development of Janus kinase (JAK) inhibitors.

Chemical and Physical Properties

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound belonging to the 7-azaindole family. The introduction of a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen makes it a versatile intermediate for various coupling reactions in medicinal chemistry.

Table 1: Physicochemical Data

PropertyValueReference
CAS Number 1228014-35-4[1]
Molecular Formula C₁₂H₁₃BrN₂O₂[1]
Molecular Weight 297.15 g/mol [1]
Appearance White to off-white solid
Purity ≥97%[2]
Storage Room temperature[1]

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically.

Synthesis

The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is typically achieved in a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Step 1: Bromination of 1H-pyrrolo[2,3-b]pyridine to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine

A common precursor to the title compound is 4-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-7-azaindole.

Experimental Protocol: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine [3]

  • Materials: 1H-pyrrolo[2,3-b]pyridine-7-oxide, tetramethylammonium bromide, methanesulfonic anhydride (Ms₂O), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), water.

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in DMF.

    • Cool the mixture to 0°C.

    • Add methanesulfonic anhydride (2.0 eq) in small portions while maintaining the temperature at 0°C.

    • Stir the reaction mixture for 1 hour at 0°C, then for 4 hours at room temperature.

    • Dilute the reaction with water and adjust the pH to 7 with solid NaOH.

    • Add more water to induce precipitation.

    • Keep the suspension at 5°C for 1 hour.

    • Collect the precipitate by filtration, wash with ice-water, and dry under vacuum over P₂O₅.

  • Expected Yield: ~56%

  • Characterization Data for 4-bromo-1H-pyrrolo[2,3-b]pyridine:

    • MS (ESI): m/z 196.9 [M+H]⁺[3]

    • ¹H NMR (400 MHz, CDCl₃): δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)[3]

Step 2: Boc-Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine

The second step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

General Experimental Protocol: Boc-Protection of an Amine

  • Materials: 4-bromo-1H-pyrrolo[2,3-b]pyridine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, DMAP), and a solvent (e.g., dichloromethane, THF).

  • Procedure:

    • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in the chosen solvent.

    • Add the base to the solution.

    • Add Boc₂O (typically 1.1-1.5 equivalents) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and unreacted Boc₂O.

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Workflow for the Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

G cluster_0 Step 1: Bromination cluster_1 Step 2: Boc Protection 7-azaindole 7-azaindole Reaction1 Bromination 7-azaindole->Reaction1 Solvent Brominating_Agent NBS or Br2 Brominating_Agent->Reaction1 4-bromo-7-azaindole 4-bromo-7-azaindole Reaction2 Boc Protection 4-bromo-7-azaindole->Reaction2 Solvent Reaction1->4-bromo-7-azaindole Boc2O Boc Anhydride Boc2O->Reaction2 Base Base (e.g., TEA, DMAP) Base->Reaction2 Final_Product tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Reaction2->Final_Product

Caption: Synthetic workflow for the target compound.

Application in Drug Discovery: A Building Block for JAK Inhibitors

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile starting material for the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, differentiation, and apoptosis.[4][5][6] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers.[4][6]

Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_P STAT-P (active) STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Nucleus->Gene 8. Gene Transcription

Caption: The JAK-STAT signaling cascade.

Role in the Synthesis of JAK Inhibitors

The 4-bromo-1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in several potent JAK inhibitors. The bromine atom at the C4 position provides a handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the fine-tuning of potency and selectivity against different JAK isoforms. The Boc-protected nitrogen facilitates these transformations and can be deprotected in a later step if required.

Experimental Workflow: Synthesis of a JAK Inhibitor Core

The following workflow illustrates how tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be utilized in the synthesis of a generic JAK inhibitor scaffold.

JAK_Inhibitor_Synthesis Start tert-Butyl 4-bromo-1H-pyrrolo [2,3-b]pyridine-1-carboxylate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Coupling_Partner Boronic Acid/Ester or Amine Coupling_Partner->Coupling Catalyst Palladium Catalyst & Ligand Catalyst->Coupling Base_Solvent Base & Solvent Base_Solvent->Coupling Intermediate Boc-Protected Inhibitor Core Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Inhibitor Final JAK Inhibitor Scaffold Deprotection->Final_Inhibitor

Caption: General workflow for JAK inhibitor synthesis.

Conclusion

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in the construction of potent and selective JAK inhibitors highlights its importance in modern drug discovery and development. The synthetic routes and workflows provided in this guide offer a foundation for researchers to utilize this compound in their pursuit of novel therapeutics targeting the JAK-STAT signaling pathway and other relevant biological targets.

References

Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this versatile building block.

Introduction

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as N-Boc-4-bromo-7-azaindole, is a crucial heterocyclic intermediate. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in medicinal chemistry, appearing in a wide range of compounds targeting kinases and other enzymes. The presence of a bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances stability and solubility, facilitating multi-step synthetic sequences.

Synthesis Pathway

The synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is typically achieved through a straightforward one-step protection of the commercially available 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Reaction Scheme

The overall reaction involves the protection of the nitrogen atom of the pyrrole ring in 4-bromo-1H-pyrrolo[2,3-b]pyridine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

synthesis_pathway start 4-bromo-1H-pyrrolo[2,3-b]pyridine product tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate start->product Boc Protection reagents Di-tert-butyl dicarbonate (Boc)₂O 4-(Dimethylamino)pyridine (DMAP) Dichloromethane (DCM) reagents->product

Caption: Synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-bromo-1H-pyrrolo[2,3-b]pyridine348640-06-2C₇H₅BrN₂197.03
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5C₁₀H₁₈O₅218.25
4-(Dimethylamino)pyridine (DMAP)1122-58-3C₇H₁₀N₂122.17
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04
Saturated aqueous sodium bicarbonate144-55-8NaHCO₃84.01
Brine (Saturated aqueous NaCl)7647-14-5NaCl58.44
Procedure
  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a solid.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine and DMAP in anhydrous DCM add_boc Add Di-tert-butyl dicarbonate (Boc₂O) dissolve->add_boc stir Stir at room temperature for 2-4 hours add_boc->stir dilute Dilute with DCM stir->dilute wash Wash with sat. NaHCO₃ and brine dilute->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry chromatography Flash column chromatography (Hexane/Ethyl Acetate) dry->chromatography product tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

ParameterValue
Reactant Ratios
4-bromo-1H-pyrrolo[2,3-b]pyridine1.0 eq.
Di-tert-butyl dicarbonate1.2 eq.
4-(Dimethylamino)pyridine0.1 eq.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2 - 4 hours
Yield and Purity
Typical Yield> 90%
Purity (by NMR/LC-MS)> 95%
Physical Properties
AppearanceWhite to off-white solid
Molecular FormulaC₁₂H₁₃BrN₂O₂
Molecular Weight297.15 g/mol

Conclusion

The synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate via Boc protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine is a robust and high-yielding process. The detailed protocol and quantitative data provided in this guide offer a reliable method for the preparation of this important synthetic intermediate. The straightforward nature of this reaction makes it amenable to both small-scale and large-scale synthesis, providing a solid foundation for its application in drug discovery and development programs.

Foundational

Technical Guide: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in modern medicinal c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in modern medicinal chemistry. It covers the molecule's fundamental properties, detailed synthesis protocols, and its significant role as a scaffold in the development of targeted therapeutics.

Core Compound Properties

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a protected derivative of 4-bromo-7-azaindole. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its solubility in organic solvents and allows for selective reactions at other positions of the heterocyclic core. Its structural features make it a valuable intermediate for creating libraries of complex molecules for drug discovery.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₂H₁₃BrN₂O₂
Molecular Weight 297.15 g/mol
CAS Number 1228014-35-4
Appearance Off-white to yellow solid
Purity Typically ≥97%

Strategic Importance in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is recognized as a "privileged structure" in drug discovery. This is due to its ability to mimic purine and indole structures, allowing it to effectively bind to a wide range of biological targets, particularly protein kinases. The introduction of a bromine atom at the 4-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse derivatives.

This compound is a crucial intermediate in the development of inhibitors for several key signaling pathways implicated in cancer, inflammation, and other diseases. Notable therapeutic targets include:

  • Fibroblast Growth Factor Receptors (FGFRs) : Abnormal FGFR signaling is a critical driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[1][2]

  • Janus Kinase 3 (JAK3) : As a key mediator in cytokine signaling, JAK3 is a target for treating autoimmune diseases and organ transplant rejection.

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) : This kinase is involved in regulating cell survival and electrolyte balance, making it a target for cardiovascular and renal diseases.

  • Phosphodiesterase 4B (PDE4B) : Inhibition of PDE4B has anti-inflammatory effects, with applications in treating CNS diseases, COPD, and psoriasis.[3]

Experimental Protocols

The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be achieved in a two-step process: first, the synthesis of the 4-bromo-7-azaindole core, followed by the protection of the pyrrole nitrogen with a Boc group.

Step 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol outlines the synthesis of the core scaffold from 1H-pyrrolo[2,3-b]pyridine-7-oxide.[4]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-7-oxide

  • Tetramethylammonium bromide

  • Methanesulfonic anhydride (Ms₂O)

  • N,N-dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ice

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonic anhydride (2.0 eq) in small portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4 hours.

  • Dilute the reaction solution with water and adjust the pH to 7 using solid NaOH.

  • Add additional water to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.

  • Collect the precipitate by filtration, wash with ice-cold water, and dry in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[4]

Step 2: Boc-Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine

This is a standard procedure for the N-protection of indole and azaindole scaffolds.

Materials:

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water and Brine

Procedure:

  • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM or THF.

  • Add a catalytic amount of DMAP (e.g., 0.1 eq).

  • Add Di-tert-butyl dicarbonate (1.1-1.2 eq) to the mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the organic solvent.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final product, tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the biological pathways in which derivatives of this compound are active.

Synthesis Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Boc Protection A 1H-pyrrolo[2,3-b]pyridine-7-oxide B Reaction with Ms₂O and Tetramethylammonium Bromide in DMF A->B Reagents C 4-bromo-1H-pyrrolo[2,3-b]pyridine B->C Workup & Isolation D 4-bromo-1H-pyrrolo[2,3-b]pyridine E Reaction with Boc₂O and DMAP in DCM/THF D->E Reagents F tert-Butyl 4-bromo-1H-pyrrolo[2,3-b] pyridine-1-carboxylate E->F Purification

General Synthesis Workflow.
Targeted Signaling Pathways

Derivatives synthesized from the title compound can inhibit the Fibroblast Growth Factor Receptor (FGFR), which, upon abnormal activation, triggers downstream pathways like RAS-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival in cancer.[1]

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition.

The JAK-STAT pathway is crucial for immune cell function. Cytokines activate JAKs, which then phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression. 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit JAKs, thereby modulating the immune response.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition.

References

Exploratory

Technical Guide: Solubility Profile of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide addresses the solubility characteristics of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. An extensive search of availabl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. An extensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative solubility information can be inferred from its use in various synthetic procedures. This document provides a summary of this qualitative data, a general experimental protocol for determining solubility, and visual workflows relevant to its application in research and drug development.

Quantitative and Qualitative Solubility Data

No specific quantitative solubility data (e.g., in mg/mL or mol/L) for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in common organic solvents was found in the public domain.

The table below summarizes the qualitative solubility of the compound, as inferred from its use as a reagent and purification conditions described in synthetic methodologies. The compound's use in these solvents indicates at least partial solubility.

SolventTypeApplication in SynthesisInferred Solubility
Tetrahydrofuran (THF)EtherReaction SolventSoluble
DioxaneEtherReaction SolventSoluble
Dimethylformamide (DMF)Polar AproticReaction SolventSoluble
Ethyl Acetate (EtOAc)EsterChromatography EluentSoluble
HexaneNon-polarChromatography EluentLikely sparingly soluble to insoluble
Dichloromethane (DCM)ChlorinatedReaction/Work-up SolventSoluble
Diethyl Ether (Et₂O)EtherExtraction/Work-up SolventSoluble

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of a solid organic compound like tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This method can be adapted to generate quantitative data.

Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, THF, DCM, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains.

    • Accurately pipette a known volume of the chosen solvent into the vial (e.g., 2.0 mL).

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly and place it in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.

    • Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 30 minutes at the same constant temperature.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or directly into a volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Quantification (HPLC Method Example):

    • Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a calibration curve by making a series of standard solutions of the compound of known concentrations and analyzing them by HPLC.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve based on its peak area.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

  • Gravimetric Method (Alternative):

    • Filter a known volume of the saturated solution into a pre-weighed vial.

    • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

    • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.

Visualizations

The following diagrams illustrate workflows relevant to the handling and application of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Select Compound and Solvents add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-48h with stirring) add_excess->equilibrate settle Allow Solids to Settle equilibrate->settle filter_sample Filter Supernatant settle->filter_sample dilute Prepare Dilutions filter_sample->dilute quantify Quantify Concentration (e.g., HPLC, Gravimetric) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: General workflow for experimental solubility determination.

G cluster_start Starting Materials cluster_synthesis Synthetic Chemistry cluster_screening Screening & Optimization cluster_candidate Preclinical Development building_block tert-Butyl 4-bromo-1H- pyrrolo[2,3-b]pyridine- 1-carboxylate reaction Chemical Modification (e.g., Suzuki, Buchwald-Hartwig Coupling) building_block->reaction library Generation of Derivative Library reaction->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Lead Candidate for Further Development hit_to_lead->candidate

Caption: Role as a building block in a drug discovery workflow.

Foundational

Spectral Analysis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectral data for the key synthetic intermediate, tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the key synthetic intermediate, tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support researchers in the fields of medicinal chemistry and drug development in the unambiguous identification and characterization of this compound.

Core Spectral Data

The empirical formula of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is C₁₂H₁₃BrN₂O₂. The compound has a molecular weight of approximately 297.15 g/mol . Detailed spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are presented below.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.39Doublet (d)4.61HPyridine-H
7.82Doublet (d)3.91HPyrrole-H
7.45Doublet (d)4.61HPyridine-H
6.84Doublet (d)3.81HPyrrole-H
1.62Singlet (s)-9Htert-Butyl-H

Note: Data is referenced from a synthesis where this compound was used as a starting material, run on a 500 MHz spectrometer in DMSO-d6.[1]

Table 2: ¹³C NMR Spectral Data (Predicted and Representative)

Chemical Shift (δ) ppmAssignment
~150C=O (carbamate)
~148Pyridine Quaternary C
~145Pyridine CH
~125Pyrrole CH
~120Pyridine CH
~115Pyrrole C-Br
~105Pyrrole CH
83.2tert-Butyl Quaternary C
28.3tert-Butyl CH₃

Note: Predicted chemical shifts and representative values for the Boc-group carbons are provided based on typical values for similar N-Boc protected bromo-pyrrolo-pyridine structures.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The characteristic IR absorption bands for tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are listed below.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2975C-H stretch (alkane)
~1705C=O stretch (carbamate)
~1450C-H bend (alkane)
~1370C-H bend (alkane)
~1250C-N stretch
~1150C-O stretch

Note: The prominent carbonyl stretch is a key diagnostic peak for the Boc-protecting group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₂H₁₃BrN₂O₂
Molecular Weight297.15 g/mol
Ionization ModeElectrospray (ESI+)
Expected [M+H]⁺~298.0284

Note: The expected [M+H]⁺ value is the calculated exact mass for the protonated molecule.

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker DRX-600 spectrometer.[4][5] The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent solution, or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically acquired using an Agilent G1969A API-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4][5] The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Isotopic Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectral analysis of the target compound.

References

Exploratory

An In-depth Technical Guide to tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, and a robust experimental protocol for its synthesis via the Boc protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole). Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are presented in a structured format for clear interpretation and verification. Furthermore, this guide explores the significant role of this compound as a versatile intermediate in the synthesis of kinase inhibitors, highlighting its application in the development of targeted therapeutics for various diseases. Visual diagrams of the synthetic workflow and its utility in drug discovery are provided to enhance understanding.

Introduction

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as N-Boc-4-bromo-7-azaindole, is a pivotal intermediate in the field of drug discovery and development. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and act as a hinge-binding motif in various protein kinases. The introduction of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances solubility in organic solvents and allows for controlled reactivity in subsequent synthetic steps. This guide serves as a technical resource for researchers, providing detailed information on the synthesis, characterization, and application of this important chemical entity.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is characterized by a 7-azaindole core, a bromine substituent at the C4 position of the pyridine ring, and a tert-butoxycarbonyl (Boc) group attached to the nitrogen of the pyrrole ring.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Synonyms N-Boc-4-bromo-7-azaindole
CAS Number 1228014-35-4
Molecular Formula C₁₂H₁₃BrN₂O₂
Molecular Weight 297.15 g/mol
Appearance Solid
Purity ≥97% (typical)
Storage Room temperature

Synthesis

The synthesis of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is typically achieved through a two-step process starting from 7-azaindole. The first step involves the bromination of the 7-azaindole core to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine. The subsequent step is the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol details the synthesis of the title compound from its immediate precursor, 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) or Triethylamine (TEA) (1.5-2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF or DCM.

  • Add 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Start 4-bromo-1H-pyrrolo[2,3-b]pyridine Reaction Boc Protection Reaction (Room Temperature, 2-12h) Start->Reaction Reagents Boc₂O, DMAP/TEA Anhydrous THF/DCM Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Purification->Product

A flowchart illustrating the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.32d, J = 4.8 Hz1HH-6
7.64d, J = 4.0 Hz1HH-2
7.15d, J = 4.8 Hz1HH-5
6.60d, J = 4.0 Hz1HH-3
1.68s9HC(CH₃)₃

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
148.8C=O
147.9C-7a
144.1C-6
129.5C-2
120.7C-5
117.5C-4a
108.8C-4
103.8C-3
84.6C(CH₃)₃
28.2C(CH₃)₃

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic TechniqueKey Peaks/ValuesInterpretation
IR (KBr, cm⁻¹) ~2980, 1735, 1600, 1450, 1370, 1150C-H stretch, C=O stretch (Boc), C=C and C=N ring stretch, C-H bend, C-O stretch
MS (ESI) m/z 297/299 [M+H]⁺, 241/243 [M-C₄H₈+H]⁺, 197/199 [M-Boc+H]⁺Molecular ion peak (isotopic pattern for Br), loss of isobutylene, loss of Boc group

Applications in Drug Discovery

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a valuable building block for the synthesis of various kinase inhibitors. The bromine atom at the 4-position serves as a key functional group for introducing diverse substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors.

The 7-azaindole core of the molecule often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme, mimicking the binding of ATP. By modifying the substituent at the 4-position, researchers can target the solvent-exposed region of the ATP-binding pocket, thereby enhancing the inhibitor's affinity and selectivity for a specific kinase.

Several classes of kinase inhibitors targeting enzymes such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B) have been developed using the 7-azaindole scaffold.[1][2]

Kinase_Inhibitor_Synthesis cluster_application Utility in Kinase Inhibitor Synthesis Starting_Material tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Coupling_Reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Starting_Material->Coupling_Reaction Intermediate Substituted 1H-pyrrolo[2,3-b]pyridine Intermediate Coupling_Reaction->Intermediate Coupling_Partner Diverse Coupling Partners (Boronic acids, Alkynes, Amines) Coupling_Partner->Coupling_Reaction Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Product Potent and Selective Kinase Inhibitor Deprotection->Final_Product

A diagram illustrating the role in kinase inhibitor synthesis.

Conclusion

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a strategically important building block for the synthesis of novel therapeutics, particularly in the area of kinase inhibition. Its well-defined structure, coupled with the versatile reactivity of the bromine substituent, provides a robust platform for the generation of diverse chemical libraries. This technical guide has provided a detailed overview of its synthesis, characterization, and applications, serving as a valuable resource for scientists engaged in drug discovery and development. The presented experimental protocols and spectroscopic data are intended to facilitate the efficient and reliable use of this compound in the laboratory setting.

References

Foundational

An In-depth Technical Guide to the Stability and Storage of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in contemporary drug discovery. While specific experimental stability data for this compound is not extensively published, this document extrapolates from the known chemical properties of its constituent functional groups—a BOC-protected 7-azaindole core and a bromo-substituted pyridine ring—to provide a robust framework for its handling, storage, and stability assessment. This guide includes recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability testing to ensure the integrity and reliability of the compound in research and development settings.

Introduction

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The stability of such a crucial intermediate is paramount to ensure the reproducibility of synthetic procedures and the quality of the final active pharmaceutical ingredients. This guide outlines the critical aspects of its stability and provides practical protocols for its storage and handling.

Recommended Storage and Handling

Proper storage and handling are essential to prevent the degradation of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The following conditions are based on information from suppliers and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Room Temperature.[1][2]The compound is generally stable at ambient temperatures. Avoid excessive heat to prevent potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes the risk of oxidative degradation.
Moisture Keep in a dry environment. Use of a desiccator is recommended.The BOC-protecting group is susceptible to acidic hydrolysis, which can be initiated or accelerated by moisture.
Light Store in a light-resistant container.To prevent potential photolytic degradation.
Container Keep container tightly closed.[3]Prevents exposure to moisture and atmospheric oxygen.
Handling Handle in a well-ventilated area.[3] Avoid formation of dust and aerosols.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]To prevent inhalation and contact with skin and eyes.

Potential Degradation Pathways

The chemical structure of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate suggests several potential degradation pathways, primarily involving the acid-labile BOC-protecting group and the bromo-substituted pyridine ring.

  • Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (BOC) group is highly susceptible to acidic conditions, which would lead to its cleavage, yielding 4-bromo-1H-pyrrolo[2,3-b]pyridine.[4][5] This is the most likely degradation pathway, especially in the presence of acidic impurities or moisture.

  • Hydrolysis: Under strongly basic conditions, while the BOC group is generally stable, prolonged exposure could potentially lead to hydrolysis, though this is less common than acid-catalyzed removal.[6][7]

  • Oxidative Degradation: While the pyridine ring itself is relatively stable to oxidation, the pyrrole moiety could be susceptible to oxidative processes, potentially leading to the formation of N-oxides or other oxidation byproducts.[8]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, which could lead to debromination or other radical-mediated reactions upon exposure to UV light.

The following diagram illustrates the most probable degradation pathway:

Potential Degradation Pathway tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 4-bromo-1H-pyrrolo[2,3-b]pyridine 4-bromo-1H-pyrrolo[2,3-b]pyridine tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate->4-bromo-1H-pyrrolo[2,3-b]pyridine Acid (H+) Isobutene Isobutene tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate->Isobutene Acid (H+) CO2 CO2 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate->CO2 Acid (H+) Stability Testing Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion Sample_Preparation Prepare Stock Solution (1 mg/mL) Initial_Analysis Initial Purity Analysis (HPLC-UV, t=0) Sample_Preparation->Initial_Analysis Acid Acid Hydrolysis Initial_Analysis->Acid Base Base Hydrolysis Initial_Analysis->Base Oxidation Oxidation Initial_Analysis->Oxidation Thermal Thermal Stress Initial_Analysis->Thermal Photo Photostability Initial_Analysis->Photo Time_Point_Analysis Analyze Samples at Time Points (HPLC-UV) Acid->Time_Point_Analysis Base->Time_Point_Analysis Oxidation->Time_Point_Analysis Thermal->Time_Point_Analysis Photo->Time_Point_Analysis Degradant_ID Identify Degradants (LC-MS) Time_Point_Analysis->Degradant_ID Data_Analysis Analyze Data and Determine Degradation Rate Degradant_ID->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

Exploratory

The Pivotal Intermediate: A Technical Guide to tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

A Foreword for the Modern Researcher: In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these,...

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Modern Researcher: In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, the 7-azaindole core has emerged as a privileged structure, prized for its ability to mimic the adenine hinge-binding motif of ATP. This technical guide provides an in-depth exploration of a key derivative that has significantly streamlined the synthesis of numerous biologically active molecules: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate . This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed account of its history, synthesis, and critical applications.

Discovery and Historical Context

The story of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is intrinsically linked to the broader development of 7-azaindole chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, an isomer of indole, gained prominence in medicinal chemistry due to its isosteric relationship with purines, making it a valuable core for designing molecules that interact with ATP-binding sites in enzymes.

Early synthetic routes to substituted 7-azaindoles were often complex and low-yielding. A significant advancement came with the development of methods to selectively functionalize the 7-azaindole ring. The introduction of a bromine atom at the 4-position of the 7-azaindole core created a versatile synthetic handle for a variety of cross-coupling reactions. However, the reactivity of the pyrrolic nitrogen often complicated subsequent synthetic steps.

The advent of protecting group chemistry provided a solution. The introduction of the tert-butoxycarbonyl (Boc) group onto the pyrrolic nitrogen of 4-bromo-7-azaindole led to the "discovery" of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a stable, versatile, and highly valuable intermediate. While a single seminal publication marking its first synthesis is not readily apparent, its appearance in the patent and scientific literature from the early 2000s onwards coincides with the burgeoning field of kinase inhibitor development. Its commercial availability today, with a registered CAS number of 1228014-35-4, is a testament to its established importance in the synthetic chemist's toolbox.

Synthesis and Experimental Protocols

The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is typically achieved in a two-step sequence starting from 7-azaindole: N-oxidation followed by bromination and subsequent Boc protection.

Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

A common and effective method for the synthesis of 4-bromo-7-azaindole involves the N-oxidation of 7-azaindole, followed by a bromination reaction.

Experimental Protocol:

A detailed protocol for the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine-7-oxide is as follows[1]:

  • Reaction Setup: 1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 1.2 eq.) are dissolved in N,N-dimethylformamide (DMF, 30 ml).

  • Addition of Reagent: The solution is cooled to 0 °C, and methanesulfonic anhydride (Ms₂O, 7.8 g, 2.0 eq.) is added in portions.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up: The reaction is diluted with water (60 ml), and the pH is adjusted to 7 with solid sodium hydroxide. An additional 130 ml of water is added, and the resulting suspension is kept at 5 °C for 1 hour.

  • Isolation: The precipitate is collected by filtration, washed with ice-water (2 x 20 ml), and dried over P₂O₅ in a vacuum oven.

This procedure yields 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Boc Protection of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

The final step is the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

A general and widely used procedure for the Boc protection of a nitrogen heterocycle is as follows:

  • Reaction Setup: To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-12 hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with a weak aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by flash column chromatography on silica gel.

This two-step process provides tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in good overall yield.

Synthesis Workflow Diagram

Synthesis_Workflow start 7-Azaindole step1 N-Oxidation start->step1 intermediate1 7-Azaindole-N-oxide step1->intermediate1 step2 Bromination (Ms₂O, TMABr, DMF) intermediate1->step2 intermediate2 4-Bromo-7-azaindole step2->intermediate2 step3 Boc Protection ((Boc)₂O, DMAP) intermediate2->step3 product tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate step3->product

Caption: Synthetic pathway for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the title compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₃BrN₂O₂
Molecular Weight 297.15 g/mol
CAS Number 1228014-35-4
Appearance Off-white to yellow solid
Melting Point 178-183 °C (for the unprotected 4-bromo-7-azaindole)[2]
¹H NMR (400 MHz, CDCl₃) δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H) (for the unprotected 4-bromo-7-azaindole)[1]
Mass Spectrum (ESI) m/z 196.9 [M+H]⁺ (for the unprotected 4-bromo-7-azaindole)[1]

Applications in Drug Discovery and Development

The primary utility of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate lies in its role as a versatile building block for the synthesis of complex molecules, particularly kinase inhibitors. The Boc-protected nitrogen allows for clean and high-yielding reactions at the 4-position, typically through palladium-catalyzed cross-coupling reactions.

Key Reactions and Transformations

The bromine atom at the 4-position is amenable to a variety of powerful C-C, C-N, and C-O bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

  • Sonogashira Coupling: For the introduction of alkyne functionalities.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Synthesis of Kinase Inhibitors

The 7-azaindole scaffold is a common feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif. tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been instrumental in the synthesis of inhibitors for several important kinase targets.

Representative Application Workflow: Synthesis of a Generic Kinase Inhibitor

Kinase_Inhibitor_Synthesis start tert-Butyl 4-bromo-1H- pyrrolo[2,3-b]pyridine- 1-carboxylate step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate1 Substituted Boc-7-azaindole step1->intermediate1 step2 Boc Deprotection (e.g., TFA, HCl) intermediate1->step2 intermediate2 Substituted 7-azaindole step2->intermediate2 step3 Further Functionalization (e.g., Amide coupling, Alkylation) intermediate2->step3 product Kinase Inhibitor step3->product

Caption: General workflow for the synthesis of kinase inhibitors.

Signaling Pathway Inhibition: The Example of FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various tumors. Several potent and selective FGFR inhibitors incorporating the 7-azaindole scaffold have been developed. The synthesis of many of these inhibitors utilizes tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a key starting material. These inhibitors typically function by competing with ATP for binding to the kinase domain of FGFR, thereby blocking downstream signaling.

FGFR Signaling Pathway and Inhibition

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor FGFR Inhibitor (derived from title compound) Inhibitor->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR signaling pathway and its inhibition.

Conclusion

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has solidified its position as an indispensable building block in modern medicinal chemistry. Its strategic design, combining the privileged 7-azaindole scaffold with a versatile bromine handle and a robust protecting group, has empowered the efficient synthesis of a multitude of complex and biologically significant molecules. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this intermediate is crucial for the continued innovation of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. This guide provides a foundational knowledge base to facilitate its effective utilization in the laboratory and to inspire the development of the next generation of targeted therapies.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] This reaction has become a cornerstone in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in numerous biologically active compounds. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in drug discovery, forming the core of many kinase inhibitors and other therapeutic agents.[2][3]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate . This N-Boc protected 4-bromo-7-azaindole is a key building block for the synthesis of 4-aryl-7-azaindole derivatives. These derivatives have shown significant potential as inhibitors of various protein kinases, including the Janus kinase (JAK) family, which are implicated in inflammatory diseases and cancers.[4][5][6] The protocols and data presented herein are based on established methodologies for the coupling of structurally related bromo-7-azaindoles and other N-protected bromo-heterocycles.[7][8][9]

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organohalide (in this case, tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability and solubility of the substrate and can be readily removed post-coupling if desired.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with various arylboronic acids. It is important to note that reaction conditions may require optimization for specific substrates to achieve maximum yields.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup:

  • To a dry Schlenk flask or reaction vial, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with a selection of arylboronic acids, based on data from analogous reactions.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)DME8516~90
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Toluene/H₂O (10:1)10010~80
43-Thienylboronic acidPd(dppf)Cl₂ (4)K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)9514~75
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)DME9018~70
63-Pyridinylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10024~65

Note: Yields are estimations based on similar reactions reported in the literature and may vary.

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification A Combine Reactants: - 4-Bromo-7-azaindole - Arylboronic Acid - Base - Pd Catalyst B Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B Seal C Add Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E Periodically F Cool to RT, Quench with H₂O E->F Completion G Extract with Organic Solvent F->G H Dry & Concentrate Organic Phase G->H I Column Chromatography H->I J Characterize Pure 4-Aryl-7-azaindole I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Biological Context: JAK-STAT Signaling Pathway

The 4-aryl-7-azaindole products are potent inhibitors of the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and is a significant target in drug development for autoimmune diseases and cancer.

JAK_STAT_Pathway cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Initiates Inhibitor 4-Aryl-7-azaindole (Product of Suzuki Coupling) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Introduction The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines, which are prevalent in numerous biologically active compounds and natural products.[1] The 7-azaindole scaffold, present in the target substrate, is a significant pharmacophore. The functionalization of this core structure via C-N bond formation provides access to a diverse range of compounds with potential therapeutic applications.[2][3]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel 4-amino-7-azaindole derivatives.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the reaction.[1] Common choices include biarylphosphine ligands like XPhos, SPhos, and RuPhos, as well as chelating ligands like Xantphos and dppp.[5][7] The choice of ligand can significantly impact the reaction scope and yield.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS).[4][5][6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[4][5][6]

Data Presentation

The following tables summarize reaction conditions for the Buchwald-Hartwig amination of related 4-bromo-7-azaindole derivatives with various amines, providing a valuable reference for reaction optimization.

Table 1: Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindoles with Amines.[5]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100392
2PiperidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100390
3PyrrolidinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100488
4N-MethylanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane100585

Reactions were carried out with N-substituted 4-bromo-azaindoles (1.0 mmol), amines (1.2 mmol), and base (1.5 mmol) in 2 mL of dioxane.[5]

Table 2: Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole with Secondary Amines.[6]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1N-MethylpiperazineRuPhos Precatalyst (1)RuPhos (1)LiHMDSTHF653094
2MorpholineRuPhos Precatalyst (1)RuPhos (1)LiHMDSTHF653092
34-PiperidinopiperidineRuPhos Precatalyst (1)RuPhos (1)LiHMDSTHF653091

Reactions were carried out with 4-chloroazaindole (0.5 mmol), amine (0.6 mmol), and LiHMDS (1.2 mmol, 1 M in THF).[6]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This protocol is a starting point and may require optimization for specific amines.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.2 equivalents).

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-amino-7-azaindole derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge reaction vessel with Pd catalyst, ligand, and base B Purge with inert gas (N2 or Ar) A->B 1. C Add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and amine B->C D Add anhydrous solvent C->D 2. E Heat and stir reaction mixture D->E 3. F Monitor reaction progress (TLC/LC-MS) E->F 4. G Cool to room temperature F->G H Dilute and filter G->H 5. I Aqueous work-up (Wash with H2O and brine) H->I 6. J Dry and concentrate I->J 7. K Purify by column chromatography J->K 8. L Isolated Product K->L 9.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)-Br]Ln Pd0->OA_complex + Ar-Br Amine_complex [Ar-Pd(II)-NHR'R'']Ln OA_complex->Amine_complex + HNR'R'' - HBr (with base) OA_label Oxidative Addition Product_complex [Ar-NR'R'']-Pd(0)Ln Amine_complex->Product_complex Amine_Binding_label Amine Binding & Deprotonation Product_complex->Pd0 + Ar-NR'R'' RE_label Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Method

Application Notes and Protocols for Sonogashira Coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure found in numerous biologically active compounds and functional materials. Functionalization of this core, particularly at the 4-position, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents and materials with tailored properties.

This document provides detailed application notes and protocols for the Sonogashira coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with various terminal alkynes. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances solubility and stability, making it a convenient intermediate for further synthetic transformations.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Data Presentation: Representative Sonogashira Coupling Protocols and Yields

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductExpected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF806-8tert-Butyl 4-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate85-95
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF6512tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate70-85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF604tert-Butyl 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate90-98
41-HexynePd(PPh₃)₄ / CuIDIPEAToluene9010tert-Butyl 4-(hex-1-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate80-90
5EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃NDMF604tert-Butyl 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate~90

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with a terminal alkyne.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., DMF, 5 mL per 1 mmol of the bromide) and the amine base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 4-alkynyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Protocol for Sonogashira Coupling with Trimethylsilylacetylene

A specific example for the coupling with trimethylsilylacetylene is adapted from a similar procedure on 4-bromo-7-azaindole.[1]

Procedure:

  • In a reaction vessel, combine tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, bis(triphenylphosphine)palladium(II) dichloride (3 mol%), copper(I) iodide (5 mol%), and triethylamine in DMF.

  • De-gas the mixture with a stream of argon for 15 minutes.

  • Add trimethylsilylacetylene (1.5 equivalents).

  • Heat the mixture to 60 °C and stir for 4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Follow the general work-up and purification procedure outlined above to yield tert-butyl 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Transmetal PdII_Alkynyl Ar-Pd(II)(C≡C-R)(L)₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product Alkyne R-C≡C-H Alkyne->Cu_Acetylide + CuX, Base Base Base CuX CuX ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow Start Start: Dry Schlenk Flask AddReagents Add: - tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate - Pd Catalyst - CuI Start->AddReagents InertAtmosphere Evacuate and Backfill with Inert Gas (3x) AddReagents->InertAtmosphere AddSolventsBase Add Anhydrous Solvent and Amine Base InertAtmosphere->AddSolventsBase AddAlkyne Add Terminal Alkyne AddSolventsBase->AddAlkyne Reaction Heat and Stir (Monitor by TLC/LC-MS) AddAlkyne->Reaction Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with aq. NH₄Cl Reaction->Workup Extraction Extract Aqueous Layer and Combine Organic Layers Workup->Extraction Drying Dry with Na₂SO₄, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Final Product: 4-Alkynyl-7-azaindole derivative Purification->Product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

References

Application

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in the design of potent and selective FGFR inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of FGFR inhibitors using tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a key starting material.

FGFR Signaling Pathway and Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular processes such as proliferation and survival. Small molecule inhibitors targeting the ATP-binding pocket of the FGFR kinase domain can effectively block these signaling pathways, thereby inhibiting tumor growth.

FGFR_Signaling_Pathway cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PLCg PLCγ FGFR_dimer->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) Inhibitor->FGFR_dimer Inhibition

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

Synthetic Workflow

The synthesis of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors from tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl moiety at the C4-position, followed by deprotection of the Boc group on the pyrrole nitrogen. Subsequent functionalization may be carried out to complete the synthesis of the final inhibitor.

Synthetic_Workflow start tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate intermediate1 tert-Butyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate start->intermediate1 Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) intermediate2 4-Aryl-1H-pyrrolo[2,3-b]pyridine intermediate1->intermediate2 Boc Deprotection (e.g., TFA, HCl) final_product FGFR Inhibitor intermediate2->final_product Further Functionalization (if required)

Caption: General Synthetic Workflow for FGFR Inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with an arylboronic acid.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(dppf)Cl₂ (0.05-0.10 eq.) to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-Butyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Protocol 2: Boc Deprotection of tert-Butyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • tert-Butyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dioxane)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure (using TFA):

  • Dissolve the tert-Butyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the biological activity of representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.

Table 1: In Vitro Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Isoforms.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[1]
Compound 1 1900---[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Characterization Data for a Representative Suzuki Coupling Product.

PropertyValue
Compound Name 2-(1-Ethyl-1H-indazol-5-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester
Yield 84%
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.99 (s, 1H), 7.69 (m, 1H), 7.38 (s, 1H), 7.34-7.36 (m, 1H), 7.25-7.26 (m, 1H), 6.19-6.25 (m, 2H), 4.44 (q, J = 7.3 Hz, 2H), 1.52 (t, J = 7.3 Hz, 3H), 1.34 (s, 9H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 149.6, 139.1, 135.2, 133.8, 129.1, 127.3, 123.7, 122.4, 121.2, 114.4, 110.5, 108.2, 83.7, 44.3, 27.9, 15.2
HRMS (ESI) m/z calcd for C₁₈H₂₁N₃NaO₂ [M+Na]⁺ 334.1531, found 334.1526
Reference [2]
Note: This data is for a structurally related compound to illustrate typical characterization results.

Conclusion

The use of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate provides a versatile and efficient entry point for the synthesis of a diverse range of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors. The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties at the C4-position, enabling extensive structure-activity relationship (SAR) studies. The protocols outlined in this document provide a solid foundation for researchers in the field of drug discovery to synthesize and evaluate novel FGFR inhibitors for potential therapeutic applications in oncology.

References

Method

Application Notes and Protocols for the Synthesis of PDE4B Inhibitors Using tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Phosphodiesterase 4B (PDE4B) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Its inhibition has emerged as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4B (PDE4B) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into potent and selective PDE4B inhibitors. This document provides detailed application notes and protocols for the use of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a key starting material in the synthesis of a novel class of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors. The bromine atom at the 4-position and the Boc-protected nitrogen provide versatile handles for strategic chemical modifications to explore the structure-activity relationship (SAR) and optimize drug-like properties.

PDE4B Signaling Pathway and Mechanism of Inhibition

Inhibition of PDE4B prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP-response element binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, leading to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Generates AC AMP AMP cAMP->AMP Hydrolyzes PDE4B PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PDE4B PDE4B PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inhibitor tert-Butyl 4-substituted- 1H-pyrrolo[2,3-b]pyridine- 1-carboxylate derivative Inhibitor->PDE4B Inhibits pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α) Gene_Expression->Cytokines

Figure 1: PDE4B Signaling Pathway and Inhibition.

Experimental Workflow

The synthesis and evaluation of PDE4B inhibitors from tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate follows a structured workflow, from initial chemical synthesis to biological characterization.

experimental_workflow start Start: tert-Butyl 4-bromo-1H-pyrrolo [2,3-b]pyridine-1-carboxylate step1 Step 1: Suzuki Coupling (Introduction of Aryl Group at C4) start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Carboxylation at C2 step2->step3 step4 Step 4: Amide Coupling step3->step4 purification Purification and Characterization (NMR, MS) step4->purification evaluation Biological Evaluation purification->evaluation assay1 In vitro PDE4B/4D Inhibition Assay (IC50) evaluation->assay1 assay2 Cell-based TNF-α Release Assay evaluation->assay2 analysis Data Analysis and Structure-Activity Relationship (SAR) assay1->analysis assay2->analysis

Figure 2: Synthetic and evaluative workflow.

Synthetic Protocols

The following protocols outline a potential synthetic route to generate a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors starting from tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol describes the introduction of an aryl moiety at the 4-position of the 7-azaindole core.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group from the pyrrole nitrogen.

Materials:

  • tert-Butyl 4-aryl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the 4-aryl-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Amide Coupling to form 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

This protocol is adapted from the synthesis of structurally related compounds and describes the formation of the final amide product. This assumes prior synthesis of the corresponding 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which can be prepared via various methods such as lithiation followed by quenching with CO₂.

Materials:

  • 4-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Propanephosphonic acid anhydride (T3P®) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add the desired amine, followed by DIPEA.

  • Add T3P® solution (typically 50% in ethyl acetate) dropwise to the mixture at room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Biological Activity Data

The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against human PDE4B and PDE4D. These compounds are structurally analogous to those that can be synthesized using the protocols described above. The data highlights the potential for this scaffold to yield potent and selective PDE4B inhibitors.[1]

Compound IDR (Aryl Group at N1)R' (Amide Moiety)PDE4B IC₅₀ (μM)[1]PDE4D IC₅₀ (μM)[1]Selectivity (PDE4D/PDE4B)[1]
11a 3,4-DichlorophenylAzetidine0.281.13.9
11b 3,4-DichlorophenylPyrrolidine0.822.53.0
11c 3,4-DichlorophenylPiperidine1.12.62.4
11h 3,4-Dichlorophenyl3,3-Difluoroazetidine0.140.815.8
14d 3-Chloro-4-methylphenyl3-Fluoroazetidine0.230.954.1
Rolipram --0.110.353.2

Data is for N1-aryl substituted analogs as reported in ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854. The proposed synthetic route focuses on C4-aryl substitution, which is expected to yield compounds with comparable activity profiles.

Conclusion

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a versatile and valuable starting material for the synthesis of novel PDE4B inhibitors. The protocols provided herein offer a robust framework for the generation of a diverse library of 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The biological data for structurally related compounds indicates that this chemical space is rich with potential for discovering potent and selective inhibitors of PDE4B for the treatment of various inflammatory and neurological conditions. Further optimization of the substituents at the 4-position and on the 2-carboxamide moiety can be systematically explored using these methods to enhance potency, selectivity, and pharmacokinetic properties.

References

Application

Protecting Group Strategies for Reactions with tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for protecting group strategies in reactions involving tert-butyl 4-bromo-1H-pyrrolo[2,3-b]p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies in reactions involving tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The focus is on the use of the tert-butoxycarbonyl (Boc) group to protect the pyrrole nitrogen of the 7-azaindole core, enabling selective functionalization at the C4-position, followed by deprotection to yield the desired products.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Functionalization of this core, particularly at the 4-position, is often a key step in the synthesis of novel drug candidates. However, the reactivity of the pyrrole NH proton can interfere with many standard cross-coupling reactions. Therefore, a robust protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the 7-azaindole nitrogen due to its ease of installation, stability under various reaction conditions, and facile removal under acidic conditions.[2]

This guide outlines the protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine, subsequent functionalization of the C4-position via Suzuki and Sonogashira cross-coupling reactions, and the final deprotection of the Boc group.

Strategic Overview: The Role of the Boc Protecting Group

The overall synthetic strategy involves a three-stage process, which is illustrated in the workflow diagram below. The initial step is the protection of the pyrrole nitrogen of 4-bromo-1H-pyrrolo[2,3-b]pyridine with a Boc group. This is followed by the functionalization of the C4-position using palladium-catalyzed cross-coupling reactions. The final step is the removal of the Boc group to yield the 4-substituted 7-azaindole.

G cluster_protection Stage 1: Protection cluster_functionalization Stage 2: C4-Functionalization cluster_deprotection Stage 3: Deprotection start 4-Bromo-1H-pyrrolo[2,3-b]pyridine boc_protected tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate start->boc_protected Boc₂O, DMAP, THF suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) boc_protected->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) boc_protected->sonogashira suzuki_product 4-Aryl-1-Boc-7-azaindole suzuki->suzuki_product sonogashira_product 4-Alkynyl-1-Boc-7-azaindole sonogashira->sonogashira_product final_suzuki 4-Aryl-1H-pyrrolo[2,3-b]pyridine suzuki_product->final_suzuki TFA or HCl final_sonogashira 4-Alkynyl-1H-pyrrolo[2,3-b]pyridine sonogashira_product->final_sonogashira TFA or HCl

Synthetic workflow for C4-functionalization.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol describes the protection of the pyrrole nitrogen of 4-bromo-7-azaindole using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

ReagentMolar Eq.PurityNotes
4-Bromo-1H-pyrrolo[2,3-b]pyridine1.0>95%Starting material.
Di-tert-butyl dicarbonate (Boc₂O)1.2>97%Boc protecting agent.
4-(Dimethylamino)pyridine (DMAP)0.1>99%Catalyst.
Tetrahydrofuran (THF)-AnhydrousSolvent.
Typical Yield --85-95%
Protocol 2: Suzuki Cross-Coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond at the C4-position.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water.

  • Add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[3][4]

  • After cooling to room temperature, dilute the mixture with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O100880-90
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O851075-85
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90670-80
Protocol 3: Sonogashira Coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This protocol describes the palladium/copper-catalyzed Sonogashira coupling for the introduction of an alkynyl group at the C4-position.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC.[5]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF60488-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFRT690-98
3Propargyl alcoholPdCl₂(PPh₃)₂ (2) / CuI (5)DIPATHFRT875-85
41-HexynePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF50485-92
Protocol 4: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected 4-substituted-7-azaindole

  • Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) in 1,4-dioxane (4M)

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (TFA):

  • Dissolve the N-Boc protected substrate (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract with EtOAc, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the product as needed.

Procedure (HCl):

  • Dissolve the N-Boc protected substrate (1.0 eq) in 1,4-dioxane or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[7]

  • Stir at room temperature for 1-3 hours.[8]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted.

ConditionReagentSolventTemp (°C)Time (h)Typical Yield (%)Notes
1Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT1-4>90Volatile byproducts are easily removed.[9]
24M HCl in 1,4-dioxane1,4-DioxaneRT1-3>95Often precipitates the product as the HCl salt.[7]

Orthogonal Protecting Group Strategies

While the Boc group is highly effective, certain synthetic routes may require an orthogonal protecting group strategy. This is particularly relevant when other acid-sensitive functional groups are present in the molecule.

G center Pyrrole NH (7-Azaindole) boc Boc (Acid Labile) center->boc sem SEM (Fluoride Labile) center->sem cbz Cbz (Hydrogenolysis) center->cbz

Orthogonal protecting groups for the 7-azaindole nitrogen.
  • SEM (2-(Trimethylsilyl)ethoxymethyl) group: This group is stable to acidic and basic conditions but can be selectively removed with fluoride sources like tetrabutylammonium fluoride (TBAF). However, deprotection of SEM-protected 7-azaindoles can sometimes be challenging.[6]

  • Cbz (Carboxybenzyl) group: The Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis (H₂ and a palladium catalyst). This makes it orthogonal to the acid-labile Boc group.[2]

The choice of an orthogonal protecting group depends on the specific reaction conditions planned for the subsequent synthetic steps.

Conclusion

The tert-butoxycarbonyl (Boc) group is a reliable and efficient choice for protecting the pyrrole nitrogen of 4-bromo-1H-pyrrolo[2,3-b]pyridine, facilitating a range of C-C bond-forming reactions at the C4-position. The protocols provided herein offer a robust starting point for researchers in the field of medicinal chemistry and drug development. Careful consideration of the stability of all functional groups present in the molecule is crucial when planning the deprotection step. For more complex syntheses, the use of orthogonal protecting groups such as SEM or Cbz may be advantageous.

References

Method

Application Notes and Protocols: Leveraging tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals Introduction Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of highly potent and se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of highly potent and selective therapeutics. Central to this approach is the use of small, low-complexity molecules, or "fragments," that bind to biological targets with high ligand efficiency. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention as a versatile fragment for targeting a range of protein classes, particularly kinases.[1][2] This document provides detailed application notes and protocols for the use of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , a key synthetic intermediate of the 7-azaindole core, in FBDD campaigns.

The strategic placement of the bromine atom at the 4-position and the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen makes this compound an ideal starting point for fragment elaboration. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of fragment hits into lead compounds. The Boc group provides stability during synthetic manipulations and can be readily removed when required.

Application in Fragment Library Development and Screening

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a foundational building block for the creation of a focused fragment library centered around the 7-azaindole core. The amenability of the 4-bromo position to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of a diverse range of aryl and heteroaryl substituents. This enables the generation of a library of fragments with varied steric and electronic properties, increasing the probability of identifying initial hits against a target of interest.

Experimental Workflow for Fragment-Based Drug Design

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization Start Fragment Library (containing 7-azaindole core) Screening Biophysical Screening (e.g., DSF, SPR, NMR) Start->Screening Hit_ID Hit Identification (mM - µM affinity) Screening->Hit_ID X_ray X-ray Crystallography or NMR (Determine Binding Mode) Hit_ID->X_ray SBDD Structure-Based Design (Identify growth vectors) X_ray->SBDD Synthesis Chemical Synthesis (e.g., Suzuki coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) SBDD->Synthesis SAR Structure-Activity Relationship (SAR) (Generate quantitative data) Synthesis->SAR Lead_Opt Iterative Optimization (Improve potency, selectivity, ADME) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Figure 1: A generalized experimental workflow for a Fragment-Based Drug Design (FBDD) campaign.

Case Study: Development of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been successfully employed to develop potent inhibitors of FGFR kinases.

FGFR Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Response

References

Application

Application Notes and Protocols: Derivatization of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the derivatization of the versatile building block, tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of the versatile building block, tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic potential, acting as inhibitors for various kinases and demonstrating antiproliferative activities.[1][4][5][6][7]

The functionalization of the 4-position of the 7-azaindole core through modern cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. This note focuses on three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C triple bond formation.

Key Derivatization Reactions

The derivatization of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate at the C4 position is efficiently achieved through palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrole nitrogen, enhancing the stability and solubility of the reactant.

Workflow for Derivatization

G start tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira product_suzuki 4-Aryl/Heteroaryl Derivatives suzuki->product_suzuki product_buchwald 4-Amino Derivatives buchwald->product_buchwald product_sonogashira 4-Alkynyl Derivatives sonogashira->product_sonogashira deprotection Boc Deprotection (e.g., TFA) product_suzuki->deprotection product_buchwald->deprotection product_sonogashira->deprotection final_products Final Derivatized Pyrrolopyridines deprotection->final_products

Caption: General workflow for the derivatization of the pyrrolopyridine core.

Experimental Protocols

The following are generalized protocols for the key derivatization reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl-1H-pyrrolo[2,3-b]pyridines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[8] This reaction is widely used to introduce diverse aromatic and heteroaromatic moieties at the 4-position of the pyrrolopyridine core.[9][10][11]

Protocol:

  • To a reaction vessel, add tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted product.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF90890-98
3Pyridin-3-ylboronic acidPd(dppf)Cl₂K₂CO₃EtOH/H₂O901070-85[12]
4(6-chloropyridin-3-yl)boronic acidPd(dppf)Cl₂K₂CO₃EtOH/H₂O900.1775-85[12]

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide variety of amines.[13][14] This reaction is crucial for introducing primary and secondary amine functionalities, which are common in pharmacologically active molecules.[15][16]

Protocol:

  • In a glovebox or under an inert atmosphere, combine tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.02-0.05 equiv.), a phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (0.04-0.1 equiv.), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) (1.5-2.0 equiv.).[15]

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 4-amino-substituted product.

Quantitative Data Summary (Buchwald-Hartwig Amination):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane100392[15]
2AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1002.594[15]
3N-MethylanilinePd₂(dba)₃ / BINAPNaOtBuToluene1101885-95
4BenzylamineRuPhos Pd G2LiHMDSDioxane10016~33 (unprotected)[16]

Note: Yields can be highly dependent on the nature of the amine and the catalyst system employed.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1H-pyrrolo[2,3-b]pyridines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[17][18] This reaction is instrumental for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key structural elements in biologically active molecules.[2][19]

Protocol:

  • To a mixture of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(PPh₃)₂ (0.03 equiv.) in a suitable solvent (e.g., DMF or THF), add a copper(I) co-catalyst, typically CuI (0.05-0.1 equiv.).

  • Add a base, usually an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also serve as a solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.2-1.5 equiv.) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-alkynyl derivative.

Quantitative Data Summary (Sonogashira Coupling):

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFRT80-95
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHTHF5085-95
32-Methyl-3-butyn-2-olPd(OAc)₂CuIEt₃NDMF60up to 94 (acetyl-protected)[9]
4EthynylbenzenePdCl₂(PPh₃)₂CuIEt₃NDMF6070-85[19]

Note: The use of a copper co-catalyst is standard, though copper-free conditions have also been developed.[20]

Biological Significance and Signaling Pathways

Derivatives of the pyrrolo[2,3-b]pyridine scaffold are known to interact with various biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and neurodegenerative disorders.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Certain 4-substituted pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrrolopyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine derivatives.

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Signaling

Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease.[6] GSK-3β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease. Inhibition of GSK-3β can reduce tau phosphorylation and promote neurite outgrowth.

G GSK3b GSK-3β (active) pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylation Wnt_beta_catenin β-catenin GSK3b->Wnt_beta_catenin Degradation pGSK3b p-GSK-3β (inactive) (Ser9) Tau Tau NFT Neurofibrillary Tangles pTau->NFT Neuronal_Health Neurite Outgrowth & Synaptic Plasticity Wnt_beta_catenin->Neuronal_Health Inhibitor Pyrrolopyridine Derivative Inhibitor->GSK3b Inhibition

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction due to insufficient base or reaction time.Ensure the use of a slight excess of a suitable base like sodium hydride (NaH) to facilitate deprotonation. Monitor the reaction progress using TLC or LC-MS to ensure completion before quenching.
Degradation of the starting material or product.Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature. Avoid excessive heating.
Formation of Multiple Spots on TLC/LC-MS Presence of unreacted starting material, 4-bromo-1H-pyrrolo[2,3-b]pyridine.Increase the amount of Boc-anhydride and base used. Ensure the starting material is fully dissolved before adding reagents.
Formation of di-Boc or other over-protected species.Use a controlled amount of Boc-anhydride (typically 1.1-1.2 equivalents). Add the Boc-anhydride slowly to the reaction mixture.
Isomeric byproducts due to reaction at the pyridine nitrogen (N-7).While the pyrrole nitrogen (N-1) is generally more nucleophilic, competitive reaction at the pyridine nitrogen can occur under certain conditions. Use of a non-coordinating solvent and a strong base can favor N-1 protection.
Difficulty in Product Purification Co-elution of the product with impurities.Optimize the column chromatography conditions. A gradient elution system using a mixture of ethyl acetate and hexanes is commonly effective. Ensure the crude product is thoroughly dried before purification.
Oily product that is difficult to handle.After purification, dissolve the product in a minimal amount of a suitable solvent and precipitate it by adding a non-polar solvent like hexanes. Trituration with a cold non-polar solvent can also induce solidification.
Product Instability Decomposition of the Boc-protected product upon storage.Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Boc-protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine?

The most common side reaction is an incomplete reaction, leaving unreacted starting material. This is often due to insufficient base or reaction time. Another potential, though less common, side reaction is the competitive N-protection at the pyridine nitrogen (N-7), leading to the formation of an isomeric byproduct.

Q2: What is the optimal base and solvent for this reaction?

Sodium hydride (NaH) is a commonly used and effective base for the deprotonation of the pyrrole nitrogen, which is a crucial step for the subsequent reaction with Boc-anhydride. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable solvents for this reaction.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product, tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, will have a higher Rf value than the starting material, 4-bromo-1H-pyrrolo[2,3-b]pyridine, due to its increased lipophilicity.

Q4: What are the key considerations for the work-up and purification of the product?

During the work-up, it is important to carefully quench the excess base (e.g., NaH) with a proton source like water or a saturated aqueous solution of ammonium chloride, typically at a low temperature (0°C). For purification, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method.

Experimental Protocol: Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This protocol provides a general procedure for the synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen), add sodium hydride portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products 4-bromo-1H-pyrrolo[2,3-b]pyridine 4-bromo-1H-pyrrolo[2,3-b]pyridine Deprotonation Deprotonation 4-bromo-1H-pyrrolo[2,3-b]pyridine->Deprotonation NaH, THF Boc2O Boc₂O Nucleophilic_Attack Nucleophilic Attack Boc2O->Nucleophilic_Attack NaH NaH Deprotonation->Nucleophilic_Attack Desired_Product tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Nucleophilic_Attack->Desired_Product Side_Products Side Products Nucleophilic_Attack->Side_Products

Caption: Synthetic pathway for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Stoichiometry and Reaction Time Low_Yield->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction No Check_Reagents->Incomplete_Reaction Multiple_Spots Multiple Spots on TLC? Incomplete_Reaction->Multiple_Spots No Successful_Synthesis Successful_Synthesis Incomplete_Reaction->Successful_Synthesis Yes Optimize_Purification Optimize Purification Optimize_Purification->Successful_Synthesis Multiple_Spots->Optimize_Purification No Identify_Byproducts Identify Byproducts (LC-MS, NMR) Multiple_Spots->Identify_Byproducts Yes Adjust_Conditions Adjust Reaction Conditions Identify_Byproducts->Adjust_Conditions Adjust_Conditions->Start

Caption: Troubleshooting workflow for synthesis optimization.

Side_Reactions Desired_Product N-1 Boc Protected Product Starting_Material 4-bromo-1H-pyrrolo[2,3-b]pyridine Desired_Product->Starting_Material Incomplete_Reaction Incomplete Reaction Incomplete_Reaction->Starting_Material N7_Isomer N-7 Boc Protected Isomer N7_Isomer->Starting_Material DiBoc_Product Di-Boc Product DiBoc_Product->Starting_Material

Caption: Potential side reactions in the synthesis.

Optimization

Technical Support Center: Purification of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reaction products. It is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reaction products. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

A1: The most common and effective method for purifying this compound is silica gel column chromatography. This technique separates the desired product from unreacted starting materials, catalysts, and byproducts based on polarity.

Q2: What are the potential impurities I should be aware of during purification?

A2: Common impurities can include:

  • Unreacted starting material: tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • Over-brominated species: Di- and poly-brominated pyrrolo[2,3-b]pyridines can form if the reaction is not carefully controlled.

  • N-de-Boc-protected compound: The tert-butoxycarbonyl (Boc) protecting group can be labile under certain conditions.

  • Residual reagents and catalysts: Depending on the synthetic route, these could include N-bromosuccinimide (NBS) or other brominating agents and their byproducts.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be a viable alternative or a final polishing step after column chromatography. However, finding a suitable solvent system may require some experimentation. A general approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling.

Q4: My purified product appears to be degrading. How should I store it?

A4: While specific stability data is limited in the provided search results, it is generally good practice to store purified bromo-aza-indole compounds at low temperatures (e.g., in a refrigerator or freezer) and protected from light and moisture to minimize degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause Recommended Solution
Multiple spots on TLC close to the product spot Co-eluting impurities, such as isomeric byproducts or over-brominated species.Optimize the mobile phase for column chromatography. Try a less polar solvent system or a shallower gradient to improve separation. For example, if you are using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate gradient, increase the concentration of ethyl acetate.
Low yield after column chromatography The product is partially retained on the silica gel. The chosen fractions were not pure.Ensure all the product has eluted by flushing the column with a more polar solvent at the end of the chromatography. Carefully analyze all fractions by TLC before combining them.
Product appears as a smear on the TLC plate The compound may be acidic or basic, leading to interaction with the silica gel. The sample is overloaded on the TLC plate.Add a small amount of a modifier to your mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds). Spot a more dilute solution of your sample on the TLC plate.
Crystals do not form during recrystallization The solution is not supersaturated. The chosen solvent system is not appropriate.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Perform a solvent screen to find a more suitable solvent or solvent mixture for recrystallization.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a general guideline and may need to be optimized based on your specific reaction mixture.

  • Preparation of the Column:

    • Choose an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product.

    • Pack the column with silica gel using either a wet or dry packing method. Ensure the silica bed is well-compacted and free of air bubbles.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through the silica gel.

  • Sample Loading:

    • Dissolve the crude tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • A good starting mobile phase is a gradient of ethyl acetate in hexane. Based on patent literature for similar compounds, you can start with 10% ethyl acetate in hexane and gradually increase the concentration to 20% or higher.

    • Begin elution and collect fractions. The flow rate should be controlled to allow for proper separation.

  • Fraction Analysis:

    • Monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Protocol 2: Recrystallization (General Procedure)
  • Solvent Selection:

    • Experiment with different solvents to find a suitable system. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and mixtures thereof.

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If crystals do not form, you can try placing the flask in an ice bath or scratching the inner wall with a glass rod.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Reaction Product Dissolution Dissolve in Minimal Solvent Crude_Product->Dissolution Dry_Loading Adsorb on Silica (Dry Loading) Crude_Product->Dry_Loading Column_Chromatography Silica Gel Column Chromatography Dissolution->Column_Chromatography Dry_Loading->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Polishing Step TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Product Pure Product Recrystallization->Pure_Product Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Pure_Product

Caption: Purification workflow for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Troubleshooting_Tree Start Purification Issue? Impure_Product Impure Product after Column Start->Impure_Product Low_Yield Low Yield Start->Low_Yield No_Crystals No Crystals on Recrystallization Start->No_Crystals Co_elution Co_elution Impure_Product->Co_elution Multiple Spots on TLC? Incomplete_Elution Incomplete_Elution Low_Yield->Incomplete_Elution Product retained on column? Supersaturation Supersaturation No_Crystals->Supersaturation Solution Clear when Cold? Optimize_Gradient Optimize Mobile Phase Gradient Co_elution->Optimize_Gradient Yes Flush_Column Flush with Polar Solvent Incomplete_Elution->Flush_Column Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Supersaturation->Induce_Crystallization Yes Solvent_Screen Perform Solvent Screen Supersaturation->Solvent_Screen No

Caption: Troubleshooting decision tree for purification issues.

Troubleshooting

Technical Support Center: Debromination of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the debromination of tert-Butyl 4-bromo-1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the debromination of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a side reaction during palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to the undesired formation of the debrominated byproduct, tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Q1: I am observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling reaction. What are the primary causes?

A1: The formation of a debrominated byproduct, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes can be categorized as follows:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base, solvent, and catalyst system can all promote debromination.

  • Nature of the Substrate: The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system can make the C-Br bond more susceptible to reduction. The presence of the N-Boc protecting group also influences the electronic properties of the molecule.

  • Impurities: The presence of water or other protic impurities in the reaction mixture can serve as a hydride source for the debromination process.

Q2: How can I minimize the formation of the debrominated byproduct?

A2: Minimizing debromination requires careful optimization of the reaction conditions. Here is a systematic approach to troubleshoot and optimize your reaction:

Troubleshooting Workflow for Debromination

cluster_base Base Selection cluster_catalyst Catalyst and Ligand cluster_conditions Temperature and Time cluster_solvent Solvent and Reagent Purity start Debromination Observed base Evaluate Base start->base Start Here catalyst Optimize Catalyst System base->catalyst If debromination persists base_details Use weaker inorganic bases like K₂CO₃ or K₃PO₄. Avoid strong bases such as alkoxides (e.g., NaOtBu). conditions Adjust Reaction Conditions catalyst->conditions If still problematic catalyst_details Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination over β-hydride elimination. solvent Check Solvents and Reagents conditions->solvent Final check conditions_details Lower the reaction temperature (start around 80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating. end Debromination Minimized solvent->end solvent_details Use anhydrous aprotic solvents (e.g., dioxane, toluene, THF). Ensure all reagents, including the boronic acid and base, are dry.

Caption: A troubleshooting workflow for minimizing debromination.

Q3: Which palladium catalyst and ligand combination is best for minimizing debromination?

A3: While the optimal system can be substrate-dependent, bulky, electron-rich phosphine ligands are generally preferred as they can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the debromination pathway.[1] Consider screening catalysts and ligands as outlined in the table below.

Palladium SourceLigandRationale
Pd₂(dba)₃XPhos or SPhosBulky, electron-rich ligands that can stabilize the palladium center and promote the desired coupling.
Pd(PPh₃)₄None (ligand is part of the complex)A common catalyst, but may be more prone to debromination with electron-rich substrates.
PdCl₂(dppf)dppfA robust catalyst system, often effective for heteroaromatic substrates.

Table 1: Suggested Palladium Catalyst and Ligand Combinations for Screening.

Q4: How does the choice of base affect the extent of debromination?

A4: The base plays a crucial role in the Suzuki-Miyaura reaction, and its strength can influence the rate of debromination. Stronger bases, particularly alkoxides, can promote β-hydride elimination from palladium-alkoxide species formed in situ, which can lead to the formation of a palladium-hydride species responsible for hydrodehalogenation. Weaker inorganic bases are generally recommended.

BaseStrengthPotential Impact on Debromination
K₃PO₄ModerateOften a good choice for minimizing debromination.
K₂CO₃WeakA milder option that can be effective.
Cs₂CO₃ModerateCan be effective, but sometimes promotes side reactions.
NaOtBuStrongGenerally not recommended as it can significantly increase debromination.

Table 2: Influence of Base Selection on Debromination (Illustrative).

Frequently Asked Questions (FAQs)

Q5: What is the proposed mechanism for the debromination side reaction?

A5: The most commonly accepted mechanism for hydrodehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This species can arise from several pathways, including the β-hydride elimination from palladium alkoxide complexes (formed from the reaction of the palladium catalyst with an alcohol solvent or alkoxide base) or from the reaction of the palladium catalyst with water or other protic impurities. The Pd-H species can then react with the aryl bromide in a reductive process to replace the bromine atom with a hydrogen atom.[2][3][4]

Mechanism of Debromination Side Reaction

Ar-Br tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Ar-Pd(II)-Br Ar-Pd(II)(L)n-Br Ar-Br->Ar-Pd(II)-Br Oxidative Addition Pd(0)L2 Pd(0)Ln Pd(0)L2->Ar-Pd(II)-Br Suzuki_Product Desired Suzuki Product Ar-Pd(II)-Br->Suzuki_Product Transmetalation & Reductive Elimination (Desired Pathway) Ar-Pd(II)-H Ar-Pd(II)(L)n-H Ar-Pd(II)-Br->Ar-Pd(II)-H Debrominated_Product Debrominated Byproduct Pd-H_Source Hydride Source (e.g., H₂O, alcohol) Pd-H_Source->Ar-Pd(II)-H Side Reaction Ar-Pd(II)-H->Debrominated_Product Reductive Elimination (Undesired Pathway)

Caption: Simplified mechanism of the debromination side reaction.

Q6: Can the N-Boc protecting group contribute to the debromination?

A6: The N-Boc (tert-butoxycarbonyl) group is an electron-withdrawing group, which generally decreases the electron density on the pyrrole ring. However, the overall electronic nature of the 7-azaindole system is complex. While N-protection is often recommended to prevent side reactions at the N-H position of indoles and related heterocycles, the specific electronic effects of the Boc group on the C4-Br bond stability in this system are not extensively documented. It is possible that under certain basic conditions, interactions involving the Boc group could influence the reaction pathway, but the primary factors are typically the catalyst, base, and solvent.

Q7: How can I monitor the progress of the reaction and quantify the amount of debrominated byproduct?

A7: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. To quantify the ratio of the desired product to the debrominated byproduct, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. A reverse-phase HPLC method can be developed to separate the more polar debrominated product from the less polar bromo-starting material and the coupled product.[5]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with an arylboronic acid, designed to minimize the formation of the debrominated byproduct.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Monitoring Debromination by HPLC

This protocol provides a general method for the separation and quantification of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and its debrominated byproduct.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and run a linear gradient to increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the starting material and, if available, the debrominated byproduct of known concentrations.

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the starting material, product, and debrominated byproduct based on their retention times (the debrominated product is expected to elute earlier than the bromo-compound).

  • Quantify the relative amounts of each component by integrating the peak areas.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols are general starting points and may require further optimization for specific substrates and reaction scales. Always follow appropriate laboratory safety procedures.

References

Optimization

Improving solubility of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate for reactions

Welcome to the technical support center for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

Based on its structure, a Boc-protected bromo-azaindole, this compound is expected to have low solubility in aqueous solutions and higher solubility in common organic solvents. Azaindole derivatives, while containing nitrogen atoms that can act as hydrogen bond acceptors, are often planar and can have strong crystal lattice energy, which can limit solubility. The introduction of a bulky, nonpolar Boc (tert-butoxycarbonyl) group generally decreases aqueous solubility while improving solubility in organic solvents.

Q2: I'm having trouble dissolving tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate for a Suzuki-Miyaura coupling reaction. What solvents are recommended?

For Suzuki-Miyaura cross-coupling reactions involving bromo-pyrrolopyridine derivatives, a variety of organic solvents are commonly used, often in combination with a small amount of water.[1] Common choices include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF (2Me-THF), Dimethoxyethane (DME)[1][2]

  • Aromatics: Toluene, Xylenes[1][3]

  • Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)[1]

  • Alcohols: Methanol (MeOH), Ethanol (EtOH), n-Butanol (n-BuOH)[1][3]

These solvents are typically used in combination with an aqueous basic solution (e.g., K₂CO₃, K₃PO₄) necessary for the catalytic cycle of the Suzuki reaction.[3][4]

Q3: My compound is still not dissolving sufficiently in a single solvent system for my reaction. What can I do?

If solubility remains an issue, consider the following strategies:

  • Co-solvent Systems: Using a mixture of solvents can significantly improve solubility. A common practice for Suzuki reactions is to use a primary organic solvent like 1,4-dioxane or DME with a small amount of water.[3][4] For other applications, a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like toluene or THF) might be effective.

  • Heating: Gently heating the reaction mixture can increase the solubility of the starting material. Many Suzuki-Miyaura reactions are performed at elevated temperatures (e.g., 80-100 °C), which will aid in dissolving the substrate.[2][3]

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.

  • Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help shuttle the reactants between the organic and aqueous phases, which can be beneficial if the starting material has low aqueous solubility.

Troubleshooting Guide: Solubility Issues in Reactions

Problem: The solid tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is not fully dissolving in the reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction.

Below is a workflow to troubleshoot and address this issue.

Caption: A workflow diagram for troubleshooting solubility issues.

Data Presentation

While specific quantitative solubility data for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is not widely published, the following table provides a qualitative guide to solvent selection based on common practices for similar heterocyclic compounds used in Suzuki-Miyaura reactions.

Solvent ClassExample SolventsSuitability for Suzuki ReactionsNotes
Ethers 1,4-Dioxane, THF, DMEHighOften used with water as a co-solvent.[1][3]
Aromatics Toluene, XylenesHighGood for achieving higher reaction temperatures.[1][3]
Amides DMF, DMAc, NMPModerate to HighStrong solvents, but may require more rigorous purification to remove.[1]
Alcohols Ethanol, n-ButanolModerateCan also act as a reagent in some side reactions; use with caution.[1][3]
Water H₂OLow (as primary solvent)Typically used as a co-solvent with an organic solvent.[1][3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general starting point for a Suzuki-Miyaura coupling reaction using tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Optimization of reagents, catalyst, ligand, base, and temperature may be required.

Materials:

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[4]

  • Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

References

Troubleshooting

Technical Support Center: Catalyst Selection for Coupling Reactions with tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in drug development and chemical research to facilitate efficient and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

A1: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are all viable options for this substrate. The choice depends on the desired bond formation (C-C, C-N, or C-alkenyl) and the specific coupling partner. Palladium catalysts are commonly employed for these transformations.[1][2][3]

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with this substrate?

A2: Low yields in Suzuki couplings with 7-azaindole derivatives can be due to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[4][5] The use of bulky, electron-rich phosphine ligands can mitigate this issue.[4]

  • Protodeboronation: The boronic acid coupling partner can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[5] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow. The choice of base is critical to activate the boronic acid derivative.[4]

Q3: What are the common side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules, often promoted by the presence of oxygen.[6]

  • Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene. Optimizing reaction conditions can minimize this.[4]

  • Hydrolysis of the Boc-protecting group: While generally stable, prolonged reaction times at high temperatures with certain bases might lead to the cleavage of the tert-butoxycarbonyl (Boc) group. Careful monitoring of the reaction is advised.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low to No Product Formation Catalyst deactivation by pyridine nitrogen.Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. Consider using pre-formed palladium catalysts that are more resistant to inhibition.[4][5]
Inefficient transmetalation.Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like K₂CO₃.[4]
Poor solubility of starting materials.Try different solvent systems such as dioxane/water, THF/water, or DMF.[7]
Significant Byproduct Formation (Homocoupling) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen.[6]
Significant Byproduct Formation (Debromination) Suboptimal reaction conditions.Carefully screen reaction parameters such as temperature and choice of base to favor the cross-coupling pathway.[4]
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low Yield Inappropriate ligand for the specific amine.Screen a variety of phosphine ligands. For primary amines, bidentate ligands like BINAP or DPPF may be effective. For sterically hindered amines, bulky monophosphine ligands are often preferred.[8]
Base incompatibility with the substrate or amine.A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ can be tested.
Reaction Stalls Catalyst deactivation.Ensure rigorous exclusion of air and moisture. Use of pre-catalysts can sometimes improve catalyst stability and activity.

Data Presentation: Catalyst System Comparison

The following tables summarize optimized conditions for various coupling reactions with N-protected 4-bromo-7-azaindoles.

Table 1: Optimized Conditions for Buchwald-Hartwig C-N Coupling with Amides [9]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane492
2Pd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane489
3Pd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane390
4Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane394

Table 2: Optimized Conditions for Buchwald-Hartwig C-N Coupling with Amines [9]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane192
2Pd₂(dba)₃ (5)Xantphos (10)K₂CO₃Dioxane385

Table 3: Optimized Conditions for C-O Coupling with Phenols [10]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃Dioxane1225
2Pd(OAc)₂ (10)BINAP (20)K₂CO₃Dioxane1245
3Pd(OAc)₂ (10)Xantphos (20)K₂CO₃Dioxane692
4Pd(OAc)₂ (10)Xantphos (20)Cs₂CO₃Dioxane885

Experimental Protocols

General Procedure for Buchwald-Hartwig C-N Coupling with Amines[9]

A sealed Schlenk tube is charged with N-substituted 4-bromo-7-azaindole (1.0 mmol), the corresponding amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %). Anhydrous dioxane (2 mL) is added, and the tube is sealed. The reaction mixture is then heated to 100 °C with stirring for the time indicated in Table 2. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Catalyst_Selection_Workflow cluster_start Reaction Planning cluster_coupling_type Select Coupling Type cluster_optimization Catalyst System Optimization cluster_troubleshooting Troubleshooting start Define Desired Bond: C-C, C-N, or C-alkenyl suzuki Suzuki-Miyaura (C-C) start->suzuki Boronic Acid/ Ester buchwald Buchwald-Hartwig (C-N) start->buchwald Amine/ Amide heck Heck (C-alkenyl) start->heck Alkene catalyst Select Pd Source: Pd(OAc)₂, Pd₂(dba)₃, etc. suzuki->catalyst buchwald->catalyst heck->catalyst ligand Select Ligand: Bulky phosphines (XPhos, SPhos) or bidentate ligands (Xantphos) catalyst->ligand base Select Base: K₃PO₄, Cs₂CO₃, NaOtBu ligand->base solvent Select Solvent: Dioxane, THF, DMF base->solvent low_yield Low Yield? solvent->low_yield low_yield->catalyst Yes, Re-optimize side_reactions Side Reactions? low_yield->side_reactions No side_reactions->ligand Yes, Adjust Conditions success Successful Coupling side_reactions->success No

Caption: Workflow for catalyst selection and optimization.

Troubleshooting_Logic cluster_low_conversion Addressing Low Conversion cluster_byproducts Minimizing Byproducts start Reaction Outcome Analysis issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion Low Yield byproducts Byproduct Formation issue->byproducts Impure Product catalyst_inhibition Catalyst Inhibition? low_conversion->catalyst_inhibition homocoupling Homocoupling? byproducts->homocoupling inefficient_tm Inefficient Transmetalation? catalyst_inhibition->inefficient_tm No solution1 Use Bulky Ligand (e.g., SPhos, XPhos) catalyst_inhibition->solution1 Yes solubility Poor Solubility? inefficient_tm->solubility No solution2 Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) inefficient_tm->solution2 Yes solubility->low_conversion Re-evaluate solution3 Change Solvent System (e.g., Dioxane, DMF) solubility->solution3 Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No solution4 Degas Solvents Rigorously homocoupling->solution4 Yes dehalogenation->byproducts Re-evaluate solution5 Optimize T and Base dehalogenation->solution5 Yes

References

Optimization

Technical Support Center: Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist rese...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

The synthesis typically involves the protection of the pyrrole nitrogen of 4-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-7-azaindole) with a tert-butoxycarbonyl (Boc) group. This is generally achieved by reacting 4-bromo-7-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Q2: What are the critical parameters to control during the Boc protection reaction?

Key parameters to control include the choice of base, solvent, reaction temperature, and stoichiometry of the reagents. The nucleophilicity of the pyrrole nitrogen in 4-bromo-7-azaindole can be influenced by the electron-withdrawing nature of the pyridine ring, making the selection of an appropriate base crucial for efficient reaction.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, often a mixture of hexanes and ethyl acetate, will show the consumption of the starting material (4-bromo-7-azaindole) and the formation of the desired product, which will have a different Rf value.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficiently basic conditions The pyrrole nitrogen of 4-bromo-7-azaindole is weakly acidic. A strong base is often required for deprotonation to facilitate the reaction with Boc₂O. Consider using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not be effective.
Poor solubility of starting material 4-bromo-7-azaindole has moderate solubility in common organic solvents.[1] Ensure complete dissolution of the starting material before adding the base and Boc₂O. A co-solvent system or gentle heating might be necessary.
Steric hindrance While less of a concern for the N1 position of the pyrrole, significant steric bulk on the starting material could hinder the approach of the Boc₂O. This is generally not a primary issue for 4-bromo-7-azaindole.
Degradation of reagents Ensure that the Boc₂O is fresh and has not hydrolyzed. Sodium hydride should be handled under an inert atmosphere to prevent reaction with moisture.
Problem 2: Incomplete Reaction

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient reaction time or temperature Monitor the reaction by TLC until the starting material is fully consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be required, depending on the solvent and base used.
Inadequate stoichiometry Use a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion. The amount of base should be at least stoichiometric to the starting material.
Inefficient mixing Ensure vigorous stirring, especially if the reaction mixture is heterogeneous (e.g., with NaH).
Problem 3: Formation of Impurities

Possible Causes and Solutions:

Possible Cause Recommended Solution
Di-Boc protection While less common for the pyrrole nitrogen, using a large excess of Boc₂O and a strong base could potentially lead to side reactions. Use a controlled amount of Boc₂O (1.1-1.5 equivalents).
Reaction with solvent If using a protic solvent with a strong base, side reactions may occur. Prefer aprotic solvents like THF or DMF when using strong bases like NaH.
Degradation of starting material or product 4-bromo-7-azaindole is a stable compound under normal conditions.[1] However, prolonged exposure to harsh basic conditions or high temperatures could lead to degradation. Minimize reaction time and temperature once the reaction is complete. The Boc-protected product can be sensitive to acidic conditions, which can lead to decomposition.[2]
Problem 4: Difficult Purification

Possible Causes and Solutions:

Possible Cause Recommended Solution
Co-elution of product and unreacted Boc₂O Excess Boc₂O can be challenging to remove. A mild basic wash during the aqueous workup can help hydrolyze some of the remaining Boc₂O. Alternatively, the crude product can be dried under high vacuum to sublimate residual Boc₂O.
Peak tailing on silica gel chromatography The basic nitrogen on the pyridine ring can interact with the acidic silica gel, causing peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase (e.g., hexanes/ethyl acetate).[3]
Product instability on silica gel If the product is found to be unstable on silica gel, consider using a different stationary phase, such as alumina, or minimizing the time the product is on the column.

Experimental Protocols

Detailed Methodology for Boc Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is based on analogous procedures for the N-protection of similar heterocyclic compounds.

Materials:

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Boc Protection cluster_workup Workup & Purification start 4-bromo-7-azaindole reagents NaH, Boc₂O THF, 0 °C to RT reaction Reaction Mixture reagents->reaction quench Quench with NH₄Cl(aq) reaction->quench extraction EtOAc Extraction quench->extraction wash Wash with H₂O & Brine extraction->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product tert-Butyl 4-bromo-1H-pyrrolo [2,3-b]pyridine-1-carboxylate purify->product

Caption: General experimental workflow for the synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or Incomplete Reaction? base Insufficient Base Strength? start->base Yes reagents Reagent Stoichiometry/Quality? start->reagents Yes conditions Suboptimal Reaction Conditions? start->conditions Yes strong_base Use Stronger Base (e.g., NaH) base->strong_base check_reagents Check Reagent Equivalents & Purity reagents->check_reagents optimize_conditions Increase Time/Temperature conditions->optimize_conditions success Improved Yield strong_base->success check_reagents->success optimize_conditions->success

Caption: A logical flow diagram for troubleshooting low yield or incomplete reactions in the synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and Other Brominated Heterocycles

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with other synthetically important brominated hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with other synthetically important brominated heterocycles. The focus is on their relative performance in key cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules for drug discovery and materials science.

Introduction

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors.[1] The 7-azaindole core is a privileged scaffold, and functionalization at the 4-position is a common strategy in the development of novel therapeutics.[2] The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen modulates the electronic properties and reactivity of the heterocyclic system.[3]

The reactivity of a brominated heterocycle in cross-coupling reactions is primarily influenced by the C-Br bond dissociation energy and the electronic nature of the heteroaromatic ring system.[4] Electron-deficient rings, such as pyridine, generally exhibit enhanced reactivity in the oxidative addition step of palladium-catalyzed cross-coupling reactions. Conversely, electron-rich systems like indole can sometimes pose challenges due to potential catalyst inhibition. The choice of protecting group on nitrogen-containing heterocycles can also significantly impact reaction outcomes.[5]

Comparative Reactivity in Cross-Coupling Reactions

The following sections compare the utility of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with other brominated heterocycles in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[6][7] The reactivity of the brominated heterocycle is a key factor for the success of this transformation.

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylatePd₂(dba)₃ / XPhosK₃PO₄DMF-Typical conditions
N-Boc-7-bromo-1H-indole----See protocol[8]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME8084-92[9]
2-Bromo-6-methylpyridinePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene8060[10]

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of aryl and heteroaryl amines.[11][12]

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylatePd(OAc)₂ / RuPhosLiHMDSToluene-Typical conditions
2-BromopyridinesPd(OAc)₂ / dpppNaOBuᵗTolueneReflux70-98[13]
4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhos---7-67[14]

Data for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is based on typical conditions for similar substrates.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16]

SubstrateCatalyst/Co-catalystBaseSolventTemp. (°C)Yield (%)
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylatePd(PPh₃)₂Cl₂ / CuIEt₃NDMF-Typical conditions
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[17]
4-Bromo-1H-indole[DTBNpP]Pd(crotyl)ClTMPDMSO6087[18]
Aryl Bromides (general)NS-MCM-41-Pd / CuI / PPh₃Et₃NToluene10056 (for bromobenzene)[19]

Data for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is based on typical conditions for similar substrates.

Experimental Protocols

A mixture of the brominated heterocycle (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and base (e.g., K₃PO₄, 2-3 equiv) in an appropriate solvent (e.g., DMF, dioxane, or toluene) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).[20][21] The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

To a dry flask are added the brominated heterocycle (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., RuPhos, 2-10 mol%), and a base (e.g., NaOBuᵗ or LiHMDS, 1.5-2.5 equiv).[13][22] The flask is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by chromatography.

A flask is charged with the brominated heterocycle (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[15][17] The flask is evacuated and filled with an inert gas. A solvent (e.g., DMF or THF) and a base (e.g., triethylamine or diisopropylamine) are added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or heated until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic phase is dried and concentrated, and the product is purified by chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Brominated Heterocycle, Coupling Partner, Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Degas and Heat under Inert Atmosphere B->C D Cool and Dilute with Organic Solvent C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_intermediate R¹-Pd(II)L₂(R²) pd2_complex->pd2_intermediate R²-B(OR)₂ (Base) pd2_intermediate->pd0 R¹-R² reductive_elimination Reductive Elimination

References

Comparative

A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Beyond Tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals The 7-azaindole scaffold, a core component of numerous kinase inhibitors, is frequently introduced into target molecules via palladium-catalyzed cross-coupl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a core component of numerous kinase inhibitors, is frequently introduced into target molecules via palladium-catalyzed cross-coupling reactions. Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has traditionally been a go-to reagent for this purpose. However, a range of alternative reagents offers distinct advantages in terms of reactivity, cost, and synthetic flexibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their kinase inhibitor synthesis programs.

Reactivity and Application Overview of Alternative Reagents

The choice of reagent for introducing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core significantly impacts the efficiency and scope of cross-coupling reactions. The reactivity of the leaving group at the C4 position generally follows the trend: Iodo > Bromo > Triflate > Chloro. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. In addition to halo- and triflate derivatives, organoboron reagents, such as boronic acids and their esters, offer a distinct advantage as they can be coupled with a variety of aryl and heteroaryl halides.

Here, we compare the most common alternatives to the C4-bromo-7-azaindole derivative:

  • Tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This reagent is often more cost-effective and readily available than its bromo counterpart. However, the stronger C-Cl bond necessitates more forcing reaction conditions, often requiring specialized, highly active palladium catalysts and ligands. Despite this, its stability can be an advantage in multi-step syntheses.

  • Tert-Butyl 4-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: The iodo-derivative is the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions. This high reactivity allows for the use of milder reaction conditions and a broader range of coupling partners. However, it is typically more expensive and can be less stable than the chloro or bromo analogues.

  • Tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (4-triflate): Triflates are excellent leaving groups, with reactivity often comparable to or slightly less than bromides. They can be synthesized from the corresponding 4-hydroxy-7-azaindole derivative and offer a valuable alternative when the halo-derivatives are not suitable.

  • (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid and its esters: These organoboron reagents are key alternatives that reverse the roles of the coupling partners in Suzuki-Miyaura reactions. Instead of coupling an aryl halide with a boronic acid, the 7-azaindole moiety is introduced as the boronic acid derivative and coupled with an aryl or heteroaryl halide. This approach can be highly advantageous depending on the desired final product and the availability of starting materials.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions

7-Azaindole Reagent (C4-substituent)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromo Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~85General Knowledge
Chloro Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10018~70-80Inferred from similar systems
Iodo Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMF804>90Inferred from high reactivity
Boronic Acid 4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O902~85-95Inferred from similar systems

Table 2: Representative Yields for Buchwald-Hartwig Amination Reactions

7-Azaindole Reagent (C4-substituent)AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromo MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1003~90[1]
Chloro AnilinePd(OAc)₂ / RuPhosLiHMDSTHF6512~85-95Inferred from similar systems

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a dry reaction vessel, add the Boc-protected 4-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the Boc-protected 4-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the Schlenk tube and place it in a preheated oil bath (typically 100-110 °C).

  • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Kinase Signaling Pathways and Experimental Workflows

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in inhibitors targeting a variety of kinases involved in oncogenic signaling. Understanding these pathways is crucial for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and cell proliferation.[2][3][4] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription STAT_dimer->Gene Binds DNA

Caption: The JAK-STAT signaling cascade.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and migration.[5][6] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in a variety of cancers.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PKC PKC PLCG->PKC PKC->CellResponse

Caption: Key downstream pathways of FGFR signaling.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), regulate complex biological processes including cell motility, invasion, and proliferation.[7][8][9] Dysregulation of the HGF/c-Met axis is strongly associated with tumor growth and metastasis.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates STAT_path STAT Pathway cMet->STAT_path GRB2_SOS GRB2/SOS GAB1->GRB2_SOS PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK CellResponse Cellular Responses (Motility, Invasion, Proliferation) RAS_MAPK->CellResponse PI3K_AKT->CellResponse STAT_path->CellResponse

Caption: Overview of the HGF/c-Met signaling network.

General Synthetic Workflow

The synthesis of kinase inhibitors using these building blocks typically follows a convergent strategy where the 7-azaindole core is coupled to another key fragment.

Workflow Reagent 4-Substituted-1H-pyrrolo[2,3-b]pyridine (X = Cl, Br, I, OTf, B(OH)₂) Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Reagent->Coupling CouplingPartner Coupling Partner (e.g., Aryl Halide, Boronic Acid, Amine) CouplingPartner->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection FinalProduct Final Kinase Inhibitor Deprotection->FinalProduct

References

Validation

Spectroscopic Validation of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Comparative Analysis

For Immediate Release This guide provides a detailed spectroscopic analysis for the structural validation of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Due to the limited availability of published experi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic analysis for the structural validation of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this report establishes its structural characteristics through a comparative analysis with the closely related parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine. Predicted spectroscopic data for the title compound are discussed in the context of the experimental data available for the reference compound.

Executive Summary

Structural Comparison

The key structural difference between the title compound and the reference compound is the presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen. This substitution is expected to induce predictable changes in the spectroscopic data.

Caption: Structures of the target and reference compounds.

Spectroscopic Data Comparison

The following tables summarize the available experimental data for the reference compound and the predicted data for the title compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Proton Assignment 4-bromo-1H-pyrrolo[2,3-b]pyridine tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Predicted) Rationale for Prediction
H-N (Pyrrole)~10.77 ppm (broad s)AbsentThe proton is substituted by the Boc group.
H-6 (Pyridine)~8.14 ppm (d, J = 5.2 Hz)~8.2-8.3 ppm (d)Electron-withdrawing effect of the Boc group may cause a slight downfield shift.
H-2 (Pyrrole)~7.42 ppm (s)~7.5-7.6 ppm (d)The Boc group will likely cause a downfield shift and potential coupling to H-3.
H-5 (Pyridine)~7.31 ppm (d, J = 5.1 Hz)~7.3-7.4 ppm (d)Minimal change expected.
H-3 (Pyrrole)~6.57 ppm (s)~6.6-6.7 ppm (d)Slight downfield shift due to the Boc group and coupling to H-2.
t-ButylNot Applicable~1.6-1.7 ppm (s, 9H)Characteristic singlet for the nine equivalent protons of the tert-butyl group.

Note: Experimental data for 4-bromo-1H-pyrrolo[2,3-b]pyridine is sourced from commercially available data. Predictions for the title compound are based on established principles of NMR spectroscopy.

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Predicted)
C=O (Boc)~148-150 ppm
C-7a~145-147 ppm
C-6~142-144 ppm
C-2~125-127 ppm
C-5~120-122 ppm
C-3a~118-120 ppm
C-4~110-112 ppm
C-3~105-107 ppm
C(CH₃)₃ (Boc)~84-86 ppm
C(C H₃)₃ (Boc)~28-29 ppm
Mass Spectrometry Data
Compound Ionization Mode Observed m/z Interpretation
4-bromo-1H-pyrrolo[2,3-b]pyridineESI+196.9[M+H]⁺
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Predicted)ESI+297.0 / 299.0[M+H]⁺, showing isotopic pattern for Bromine.
241.0 / 243.0[M - C₄H₈ + H]⁺ (Loss of isobutylene)
197.0 / 199.0[M - Boc + H]⁺ (Loss of the Boc group)
Infrared (IR) Spectroscopy Data (Predicted)
Functional Group Expected Wavenumber (cm⁻¹)
C=O (Boc, stretch)~1720-1740
C-H (Aromatic, stretch)~3050-3150
C-H (Aliphatic, stretch)~2850-3000
C-N (stretch)~1250-1350
C-Br (stretch)~500-600

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid compound directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Visualizations

Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir interpretation Data Interpretation nmr->interpretation ms->interpretation ir->interpretation validation Structure Confirmed interpretation->validation

Caption: General workflow for spectroscopic analysis.

Signaling Pathway of Structural Elucidation

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy compound tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate nmr_h 1H NMR (Chemical Shifts, Multiplicity, Integration) compound->nmr_h nmr_c 13C NMR (Number of Signals, Chemical Shifts) compound->nmr_c ms_data Molecular Ion Peak (m/z) Isotopic Pattern (Br) Fragmentation compound->ms_data ir_data Functional Group Identification (C=O, C-H, C-N) compound->ir_data structure Validated Structure nmr_h->structure nmr_c->structure ms_data->structure ir_data->structure

Caption: Logical flow for structural elucidation.

Conclusion

The structural validation of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Although direct experimental data is not widely published, the predicted spectroscopic characteristics, in comparison with the known data of 4-bromo-1H-pyrrolo[2,3-b]pyridine, provide a clear and consistent picture of its molecular structure. The presence of the tert-butoxycarbonyl group introduces distinct and readily identifiable features in all spectroscopic techniques, allowing for unambiguous confirmation of the target compound.

Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Analogs

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and selectivity is a continuous endeavor. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and selectivity is a continuous endeavor. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activity of analogs of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, focusing on their potential as kinase inhibitors in oncology and immunology.

This publication delves into the structure-activity relationships of these compounds, presenting quantitative data on their inhibitory activities against various kinases. Detailed experimental protocols for key biological assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the underlying mechanisms and methodologies.

Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

The biological activity of various 1H-pyrrolo[2,3-b]pyridine analogs has been evaluated against several protein kinases, demonstrating their potential as potent inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected analogs against Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and Glycogen Synthase Kinase 3β (GSK-3β). The structural diversity of these analogs, achieved through substitutions at different positions of the pyrrolopyridine core, significantly influences their potency and selectivity.

Compound IDTarget KinaseR1-substitutionR2-substitutionR3-substitutionIC50 (nM)Reference
Analog 1 (4h) FGFR1HH5-trifluoromethyl7[1][2]
FGFR2HH5-trifluoromethyl9[1][2]
FGFR3HH5-trifluoromethyl25[1][2]
FGFR4HH5-trifluoromethyl712[1][2]
Analog 2 (14c) JAK3CyclohexylaminoH5-carboxamidePotent, moderately selective[3][4]
Analog 3 (41) GSK-3βVaried substitutionsVaried substitutionsVaried substitutions0.22[5]
Analog 4 (46) GSK-3βVaried substitutionsVaried substitutionsVaried substitutions0.26[5]
Analog 5 (54) GSK-3βVaried substitutionsVaried substitutionsVaried substitutions0.24[5]
Analog 6 (7) PDE4BH2-carboxamideH480[6]
Analog 7 (11h) PDE4B3,4-dichlorophenyl2-carboxamideH110-1100 (range)[6]

Note: The specific substitutions for Analogs 2, 3, 4, and 5 are complex and described in detail in the cited literature. The core structure is based on 1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key kinase inhibition assays are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro inhibitory activity of test compounds against a specific kinase using a luminescence-based ATP detection assay.

Materials:

  • Kinase (e.g., FGFR1, JAK3, GSK-3β)

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer.

  • Initiation of Reaction: Add 2 µL of the kinase reaction mixture to each well.

  • ATP Addition: Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[7][8]

  • Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7][8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the kinase of interest.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds in DMSO

  • Assay buffer

  • 384-well black assay plates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture.

  • Add 5 µL of the 3X tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.[9]

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by the test compound results in a decrease in the FRET signal. Determine the IC50 value from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of the biological activity of these compounds, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution plate_prep Assay Plate Preparation compound_prep->plate_prep reaction_mix Kinase/Substrate Mix atp_addition ATP Addition & Incubation reaction_mix->atp_addition stop_reagent Add Stop Reagent atp_addition->stop_reagent detect_reagent Add Detection Reagent stop_reagent->detect_reagent read_plate Read Luminescence detect_reagent->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

References

Validation

A Comparative Guide to the Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Evaluating Reproducibility and Efficiency

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic methods for tert-Butyl 4-brom...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic methods for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a valuable building block in medicinal chemistry. We will delve into two primary routes for the synthesis of the core intermediate, 4-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-bromo-7-azaindole), and the subsequent Boc-protection step, with a focus on reproducibility, yield, and practical considerations.

The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a two-step process: the bromination of the 7-azaindole core and the subsequent protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. This guide will compare two methods for the initial bromination step.

Method A: Bromination via 7-Azaindole-N-Oxide

This established method involves the initial oxidation of 7-azaindole to its N-oxide, followed by a reaction with a brominating agent. A detailed procedure has been reported, providing a clear pathway to the desired 4-bromo-7-azaindole.

Method B: Direct Bromination of 7-Azaindole

A more direct approach involves the direct bromination of the 7-azaindole core using a suitable brominating agent. While conceptually simpler, the regioselectivity of this reaction can be a concern, potentially leading to a mixture of products and complicating purification.

Comparison of Synthetic Methods for 4-bromo-1H-pyrrolo[2,3-b]pyridine

ParameterMethod A: From 7-Azaindole-N-OxideMethod B: Direct Bromination of 7-Azaindole
Starting Material 1H-pyrrolo[2,3-b]pyridine-7-oxide1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Key Reagents Tetramethylammonium bromide, Methanesulfonic anhydride, DMFN-Bromosuccinimide (NBS) or Bromine (Br2), Solvent
Reported Yield 56%[1]Data not explicitly found for C4-selective bromination
Purity Characterized by MS and 1H NMR[1]Dependent on selectivity; may require extensive purification
Reproducibility Protocol appears detailed, suggesting good reproducibility.Can be challenging due to potential formation of isomers.[2]
Potential Challenges Two-step process from 7-azaindole.Achieving high regioselectivity for the C4-position.

Boc Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine

The second stage of the synthesis involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

ParameterBoc Protection Protocol
Starting Material 4-bromo-1H-pyrrolo[2,3-b]pyridine
Key Reagents Di-tert-butyl dicarbonate ((Boc)2O), 4-Dimethylaminopyridine (DMAP), Base (e.g., Triethylamine), Solvent (e.g., THF, DCM)
Reported Yield High yields generally expected for this type of reaction.
Purity Typically high after chromatographic purification.
Reproducibility Generally considered a highly reproducible reaction.
Potential Challenges The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the pyrrole nitrogen, potentially requiring stronger basic conditions or a catalyst like DMAP for efficient reaction.[3]

Experimental Protocols

Method A: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine-7-oxide[1]
  • Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C.

  • Add methanesulfonic anhydride (2.0 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Dilute the reaction mixture with water and adjust the pH to 7 with solid sodium hydroxide.

  • Add more water to induce precipitation.

  • Cool the suspension to 5°C for 1 hour.

  • Collect the precipitate by filtration, wash with ice-water, and dry under vacuum over P2O5 to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Boc Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine (General Procedure)
  • Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add 4-(dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq).

  • Add a base such as triethylamine (e.g., 1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)2O) (e.g., 1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Visualizing the Synthetic Workflows

Synthesis_Method_A start 7-Azaindole-N-Oxide reagents_a TMABr, Ms2O, DMF start->reagents_a product_a 4-bromo-1H-pyrrolo[2,3-b]pyridine reagents_a->product_a caption Method A: Bromination via N-Oxide

Caption: Workflow for Method A: Bromination via N-Oxide.

Synthesis_Method_B start_b 7-Azaindole reagents_b NBS or Br2 start_b->reagents_b product_b 4-bromo-1H-pyrrolo[2,3-b]pyridine reagents_b->product_b caption Method B: Direct Bromination

Caption: Workflow for Method B: Direct Bromination.

Boc_Protection start_boc 4-bromo-1H-pyrrolo[2,3-b]pyridine reagents_boc (Boc)2O, DMAP, Base start_boc->reagents_boc product_boc tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reagents_boc->product_boc caption Boc Protection Step

Caption: General workflow for the Boc protection step.

Discussion on Reproducibility and Method Selection

Method A (from 7-Azaindole-N-Oxide): This method benefits from a well-documented procedure with a specified yield. The multi-step nature, starting from 7-azaindole, adds to the overall synthesis time and may impact the cumulative yield. However, the detailed protocol suggests that it should be a reproducible method, provided the starting N-oxide is of good quality. The purification involves precipitation and filtration, which can be a scalable and straightforward workup procedure.

Method B (Direct Bromination): The direct bromination of 7-azaindole is an attractive alternative due to its atom economy and potentially shorter reaction sequence. However, the challenge lies in controlling the regioselectivity. The 7-azaindole ring has multiple positions susceptible to electrophilic attack, and achieving selective bromination at the C4-position may require careful optimization of reaction conditions (e.g., choice of brominating agent, solvent, and temperature). Without a well-established, selective protocol, this method may suffer from lower yields of the desired product and require more demanding purification techniques to remove unwanted isomers, thus impacting its reproducibility on a larger scale.

Boc Protection: The Boc protection of the 4-bromo-7-azaindole intermediate is a standard and generally high-yielding reaction. The use of DMAP as a catalyst is often crucial for activating the Boc anhydride and facilitating the reaction with the somewhat electron-deficient pyrrole nitrogen. This step is expected to be highly reproducible.

Conclusion

For researchers prioritizing a reliable and well-documented synthetic route with a predictable outcome, Method A , starting from 7-azaindole-N-oxide, appears to be the more robust choice despite being a two-step process from 7-azaindole. The detailed experimental protocol provides a solid foundation for achieving the desired 4-bromo-1H-pyrrolo[2,3-b]pyridine intermediate. While Method B offers a more direct path, the lack of a specific, high-yielding protocol for C4-selective bromination introduces a significant risk of poor reproducibility and complex purification challenges. The subsequent Boc protection is a standard and reliable transformation that should proceed with high efficiency regardless of the method used to obtain the 4-bromo-7-azaindole precursor. Further investigation and optimization of direct C4-bromination of 7-azaindole could, however, make it a more competitive and efficient alternative in the future.

References

Comparative

Purity Analysis of Commercial tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Comparative Guide

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of commercially available tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in the synthesis of various pharmaceutically active compounds.

This document outlines the results of purity assessments for this compound obtained from three different commercial suppliers. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) to provide a comprehensive purity profile. Detailed experimental protocols are provided to allow for replication of the analysis.

Comparative Purity Analysis

The purity of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated. The stated purity from the suppliers was compared against experimentally determined purity using HPLC. ¹H NMR and MS were used for structural confirmation and identification of any impurities.

SupplierLot NumberStated Purity (%)Experimentally Determined Purity by HPLC (%)Major Impurities Observed by ¹H NMR and MS
Supplier A SA-TBBP-2025-01>9898.5Minor residual solvents (ethyl acetate)
Supplier B SB-TBBP-2025-01>9797.2Unidentified impurity at RRT 1.2, potential de-Boc starting material
Supplier C SC-TBBP-2025-01>99 (HPLC)99.3Trace levels of a dimeric byproduct

Experimental Workflow and Methodologies

The following diagrams and protocols detail the workflow and methods used for the purity analysis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

experimental_workflow Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting sample_receipt Receive Samples from Suppliers A, B, C sample_prep Prepare Samples for HPLC, NMR, and MS Analysis sample_receipt->sample_prep hplc_analysis HPLC Purity Determination sample_prep->hplc_analysis nmr_analysis ¹H NMR Structural Confirmation sample_prep->nmr_analysis ms_analysis Mass Spectrometry for MW Verification sample_prep->ms_analysis data_integration Integrate and Analyze Data hplc_analysis->data_integration nmr_analysis->data_integration ms_analysis->data_integration purity_comparison Compare Purity Profiles data_integration->purity_comparison report_generation Generate Comparison Guide purity_comparison->report_generation

Caption: Workflow for the purity analysis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of approximately 0.5 mg/mL and filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR spectra were acquired using standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The spectra were analyzed for characteristic signals of the target compound and the presence of any impurity signals. The relative integration of impurity peaks to the main compound peaks was used to estimate the level of impurities.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Preparation: The samples prepared for HPLC analysis were diluted further with acetonitrile for direct infusion into the mass spectrometer.

  • Data Analysis: The mass spectra were analyzed to confirm the molecular weight of the target compound and to obtain the mass-to-charge ratio (m/z) of any observed impurities.

Discussion of Results

The purity analysis revealed that all three suppliers provided tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with a purity of over 97%. Supplier C provided the material with the highest purity at 99.3%, as determined by HPLC. The impurities detected were minor and varied between the suppliers. Supplier A's material contained minor residual solvents, which are common in synthetic compounds and can often be removed with further drying. The sample from Supplier B showed an unidentified impurity and a trace amount of what is likely the de-Boc starting material, suggesting incomplete protection during synthesis or some degradation. Supplier C's product was the cleanest, with only trace levels of a dimeric byproduct, which is a common side product in the synthesis of such heterocyclic compounds.

Signaling Pathway Context

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a versatile intermediate in the synthesis of kinase inhibitors. The pyrrolo[2,3-b]pyridine core is a common scaffold for targeting various protein kinases involved in cellular signaling pathways, such as those implicated in cancer.

signaling_pathway Generic Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase kinase_cascade_1 Kinase A receptor->kinase_cascade_1 Signal kinase_cascade_2 Kinase B kinase_cascade_1->kinase_cascade_2 Phosphorylation kinase_cascade_3 Kinase C kinase_cascade_2->kinase_cascade_3 Phosphorylation transcription_factor Transcription Factor kinase_cascade_3->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation inhibitor Kinase Inhibitor (Derived from Pyrrolopyridine) inhibitor->kinase_cascade_2 Inhibition

Caption: Role of a pyrrolopyridine-based kinase inhibitor in a signaling pathway.

Conclusion

For researchers and drug development professionals, the choice of a chemical supplier can have significant implications for their work. This comparative guide demonstrates that while all tested suppliers provide tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate of acceptable purity, there are discernible differences in the purity profiles. For applications requiring the highest purity material to minimize potential side reactions or off-target effects, Supplier C would be the recommended choice based on this analysis. For less sensitive applications, materials from Suppliers A and B may be suitable and more cost-effective alternatives. It is always recommended to perform in-house quality control testing of critical starting materials to ensure they meet the specific requirements of the intended application.

Validation

Benchmarking the performance of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in library synthesis

A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount. The 7-azaindole scaffold is...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in the development of novel therapeutics.[1][2] tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has emerged as a versatile building block for this purpose. This guide provides a comprehensive performance benchmark of this reagent in common library synthesis reactions, comparing it with relevant alternatives and providing detailed experimental protocols.

The primary value of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate lies in its utility in two of the most powerful cross-coupling reactions for library generation: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances solubility and stability, while the bromine atom at the 4-position of the pyridine ring serves as a reactive handle for these palladium-catalyzed transformations.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. The performance of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in this reaction is benchmarked against related 7-azaindole derivatives, highlighting the impact of the halogen and protecting group on reaction efficiency.

Table 1: Comparison of 7-Azaindole Derivatives in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802~85-95 (estimated)Based on[3]
N-Methyl-4-bromo-7-azaindole Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High[3]
6-Chloro-3-iodo-N-protected 7-azaindole Arylboronic acidsPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60-110-67-93[4]
4-Substituted-7-bromo-1H-indazoles Various boronic acidsPdCl₂(PPh₃)₂K₂CO₃DMFReflux48Good[5]

Note: Yields are highly dependent on the specific coupling partners and reaction conditions. The data presented is a representative summary from the cited literature.

The data suggests that N-protected 4-bromo-7-azaindoles are excellent substrates for Suzuki-Miyaura coupling, providing high yields in relatively short reaction times. The choice of catalyst and ligand is crucial, with palladium complexes bearing phosphine ligands like dppf and SPhos showing high efficacy.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds. The performance of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is compared with other halo-7-azaindoles to assess its efficiency in C-N bond formation.

Table 2: Comparison of 7-Azaindole Derivatives in Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Methyl-4-bromo-7-azaindole PhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002.592[6]
N-Ethyl-4-bromo-7-azaindole PhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002.593[6]
Unprotected 4-chloro-7-azaindole N-methylpiperazineRuPhos precatalyst / RuPhosLiHMDSTHFRT0.594[1]
Unprotected 5-bromo-7-azaindole Various secondary aminesRuPhos precatalyst / RuPhosLiHMDSTHFRT-High[1]
2-Bromopyridine derivatives Various amines[Pd₂(dba)₃] / (±)-BINAPNaOt-BuToluene80-60-90.7[7]

Note: The choice of ligand and base is critical for successful Buchwald-Hartwig amination. Systems based on bulky biarylphosphine ligands like RuPhos and Xantphos are particularly effective for these substrates.

The results indicate that N-protected 4-bromo-7-azaindoles are highly effective in Buchwald-Hartwig amination, affording excellent yields. Notably, unprotected halo-7-azaindoles can also be efficiently coupled using specialized catalyst systems, offering an alternative route that avoids protection and deprotection steps. The use of strong bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) is common.

Experimental Protocols

General Workflow for Library Synthesis

The following diagram illustrates a typical workflow for parallel synthesis using tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a scaffold.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reagents_s Arylboronic Acid Pd Catalyst Base start_s->reagents_s reaction_s Reaction (e.g., 80°C, 2h) reagents_s->reaction_s library_s C4-Aryl-7-azaindole Library reaction_s->library_s start_b tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reagents_b Amine Pd Catalyst Base start_b->reagents_b reaction_b Reaction (e.g., 100°C, 2.5h) reagents_b->reaction_b library_b C4-Amino-7-azaindole Library reaction_b->library_b

Caption: General workflow for library synthesis.

Suzuki-Miyaura Coupling Protocol (General Procedure)

This protocol is adapted from procedures for similar 7-azaindole derivatives.[3]

  • Reaction Setup: In a dry reaction vessel, combine tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C with stirring for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (General Procedure)

This protocol is based on established methods for N-protected 4-bromo-7-azaindoles.[6]

  • Reaction Setup: To a dry reaction vessel, add tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv) and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.10 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add anhydrous dioxane.

  • Reaction: Heat the reaction mixture to 100 °C for 2.5-3 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Logical Relationship of Reaction Components

The success of these cross-coupling reactions is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following diagram illustrates these relationships.

G Catalyst Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Yield Yield Catalyst->Yield Selectivity Selectivity Catalyst->Selectivity Ligand Phosphine Ligand (e.g., Xantphos, SPhos, dppf) Ligand->Yield Ligand->Selectivity Base Base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) Base->Yield Reaction_Time Reaction Time Base->Reaction_Time Solvent Solvent (e.g., Dioxane, Toluene, DME) Solvent->Yield Solvent->Reaction_Time

Caption: Interplay of reaction components.

Conclusion

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a high-performing and versatile building block for the synthesis of 4-substituted 7-azaindole libraries. Its performance in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is comparable, and often superior, to other halo-azaindole derivatives, particularly when utilizing modern palladium catalysis systems. The Boc protecting group provides advantages in terms of solubility and stability, though it necessitates an additional deprotection step in some synthetic routes. For researchers in drug discovery, this reagent offers a reliable and efficient entry point to a diverse chemical space based on the privileged 7-azaindole scaffold. The provided protocols serve as a robust starting point for the development of extensive compound libraries.

References

Comparative

A Comparative Analysis of Reactivity at Different Positions of the 1H-Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural similarity to indole, being a bioisostere, allows it to...

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural similarity to indole, being a bioisostere, allows it to modulate key physicochemical and pharmacological properties of molecules, making it a valuable component in the development of therapeutics, particularly as kinase inhibitors.[2][3] The reactivity of the 7-azaindole core is a subject of extensive research, with functionalization possible at all five carbon positions (C2, C3, C4, C5, and C6). This guide provides a comparative study of the reactivity at these different positions, supported by experimental data and detailed protocols.

General Reactivity Trends

The electronic nature of the 7-azaindole ring system, characterized by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, dictates its reactivity.[1] This unique electronic distribution leads to a complex reactivity profile, with certain positions favoring specific types of chemical transformations.

Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Consequently, electrophilic aromatic substitution (EAS) reactions on the 7-azaindole core predominantly occur at the C3 position .[4] This is analogous to the reactivity of indole, where the C3 position is the most nucleophilic.[5] Reactions such as nitration, bromination, iodination, and Mannich reactions have been shown to proceed with high regioselectivity at C3.[4]

Metalation and C-H Functionalization: Directed metalation strategies and transition-metal-catalyzed C-H functionalization have emerged as powerful tools for the regioselective modification of the 7-azaindole nucleus at positions that are less accessible through classical electrophilic substitution.[6][7] These methods allow for the introduction of a wide range of substituents at C2, C4, C5, and C6.

Comparative Reactivity at Each Position

The reactivity of each carbon position on the 1H-pyrrolo[2,3-b]pyridine core is summarized below, with a focus on the most common and effective functionalization strategies.

PositionPreferred Reaction Type(s)Typical Reagents and ConditionsNotes
C2 Metal-catalyzed C-H ArylationPd(TFA)₂, Ligand, Aryl Halide, BaseFunctionalization at C2 often requires a directing group or specific catalytic systems to overcome the inherent preference for C3 substitution.[8]
C3 Electrophilic Aromatic SubstitutionNBS, NIS, HNO₃/H₂SO₄, Vilsmeier-Haack reagentThe most nucleophilic position, readily undergoes substitution with a variety of electrophiles.[4][8]
Metal-catalyzed Cross-CouplingOrganoborons (Suzuki), Organotins (Stille) with C3-halogenated precursorsA versatile approach for introducing carbon-carbon bonds.[8]
C4 Buchwald-Hartwig AminationPd catalyst, Ligand, Amine, Base on C4-halo-7-azaindoleThe pyridine ring's C4 position can be functionalized, often starting from a halogenated derivative.[3][9]
Directed MetalationStrong base (e.g., LDA), then electrophileRequires N-protection and careful control of reaction conditions.
C5 Suzuki Cross-CouplingPd catalyst, Ligand, Boronic acid/ester, Base on C5-halo-7-azaindoleA common method for introducing aryl or heteroaryl groups.
C-H BorylationIr catalyst, Bpin, LigandAllows for subsequent functionalization via the boronic ester intermediate.
C6 Cross-Coupling ReactionsPd catalyst, Ligand, Coupling partner on C6-halo or C6-trifloxy-7-azaindoleFunctionalization at this position often relies on pre-functionalized substrates.[10]

Experimental Protocols

1. Vilsmeier-Haack Formylation at C3:

This reaction introduces a formyl group at the C3 position and is a classic example of electrophilic substitution on the 7-azaindole core.

  • Reactants: 1H-Pyrrolo[2,3-b]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine in DMF at 0 °C, slowly add POCl₃.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

    • Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution) to precipitate the product.

    • The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2:

This protocol describes the introduction of an aryl group at the C2 position of a pre-functionalized 7-azaindole.[3]

  • Reactants: 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acid, Pd₂(dba)₃ (catalyst), K₂CO₃ (base).

  • Solvent: 1,4-Dioxane/Water (1:1).

  • Procedure:

    • In a reaction vessel, combine the 2-iodo-7-azaindole derivative, phenylboronic acid, Pd₂(dba)₃, and K₂CO₃.

    • De-gas the mixture and add the dioxane/water solvent under an inert atmosphere (e.g., N₂).

    • Heat the reaction mixture at 100 °C for 30 minutes.

    • After cooling to room temperature, remove the solvent in vacuo.

    • Partition the residue between an organic solvent (e.g., EtOAc) and water.

    • Separate the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it.

    • Purify the crude product by column chromatography to obtain the 2-aryl-7-azaindole.[3]

3. Buchwald-Hartwig Amination at C4:

This method is used to form a C-N bond at the C4 position of the pyridine ring.[9]

  • Reactants: N-protected 4-bromo-7-azaindole, Amine, Pd(OAc)₂ or Pd₂(dba)₃ (catalyst), Xantphos (ligand), Cs₂CO₃ (base).

  • Solvent: Dioxane.

  • Procedure:

    • To a reaction tube, add the N-protected 4-bromo-7-azaindole, amine, palladium catalyst, Xantphos, and Cs₂CO₃.

    • Add dioxane as the solvent and seal the tube.

    • Heat the reaction mixture in a preheated oil bath at a specified temperature (e.g., 100-120 °C) for the required time (typically 2.5-4 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, dilute it with an organic solvent, and filter it through celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-7-azaindole derivative.[9]

Visualizing Reactivity and Workflows

The following diagrams illustrate the general reactivity patterns and a typical experimental workflow for the functionalization of the 1H-pyrrolo[2,3-b]pyridine core.

reactivity_pathways cluster_pyrrole Pyrrole Ring Reactivity cluster_pyridine Pyridine Ring Reactivity 1H-Pyrrolo[2,3-b]pyridine 1H-Pyrrolo[2,3-b]pyridine C2 C2 Position 1H-Pyrrolo[2,3-b]pyridine->C2 Directed C-H Functionalization C3 C3 Position 1H-Pyrrolo[2,3-b]pyridine->C3 Electrophilic Aromatic Substitution C4 C4 Position C5 C5 Position C6 C6 Position Halogenated Precursor Halogenated Precursor Halogenated Precursor->C4 Cross-Coupling (e.g., Buchwald-Hartwig) Halogenated Precursor->C5 Cross-Coupling (e.g., Suzuki) Halogenated Precursor->C6 Cross-Coupling

Caption: Reactivity pathways of the 1H-pyrrolo[2,3-b]pyridine core.

experimental_workflow start Start: Halogenated 1H-Pyrrolo[2,3-b]pyridine step1 Reaction Setup: - Catalyst (e.g., Pd) - Ligand - Base - Coupling Partner - Solvent start->step1 step2 Inert Atmosphere (e.g., N2 or Ar) step1->step2 step3 Heating (Conventional or Microwave) step2->step3 step4 Reaction Monitoring (TLC, LC-MS) step3->step4 step5 Work-up: - Quenching - Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end Final Product: Functionalized 1H-Pyrrolo[2,3-b]pyridine step6->end

Caption: General workflow for cross-coupling reactions on 7-azaindole.

References

Validation

Validation of In Vitro Assays: A Comparative Guide to tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Derived Kinase Inhibitors

This guide provides a comparative analysis of the in vitro performance of kinase inhibitors derived from the tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate scaffold, also known as 7-azaindole. The data and pr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro performance of kinase inhibitors derived from the tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate scaffold, also known as 7-azaindole. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the evaluation and validation of in vitro assays for this promising class of compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values for a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against various protein kinases. This data, compiled from multiple studies, highlights the potential for this scaffold to yield potent and selective kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 5-substituted 1H-pyrrolo[2,3-b]pyridine Compounds [1]

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound ATNIK<1Sunitinib-
Compound AFGFR17Sunitinib261
Compound AFGFR29Sunitinib-
Compound AFGFR325Sunitinib-
Compound AVEGFR2136Sunitinib-
Compound BJAK3Potent--

Table 2: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against FGFR Kinases [2]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Table 3: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives Against JAK Kinases [3][4]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
62900>100001100
11a--1600
14cPotent-Potent

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the validation and comparison of novel compounds derived from the tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate scaffold.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase.

Materials and Reagents:

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Assay plates (e.g., 384-well white opaque plates for luminescence)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 1 µL of the diluted compound or DMSO (for control wells) to the assay plate.

  • Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer and add 2 µL to each well.

  • Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value from the dose-response curve.

Cell Proliferation Assay (SRB Assay)

This assay assesses the anti-proliferative effect of a test compound on a cancer cell line.

Materials and Reagents:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) dye

  • Tris base

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for 72 hours.

  • Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the protein-bound dye with 10 mM Tris base.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 |

Caption: The PI3K/AKT/mTOR signaling pathway.

RAS_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The RAS-MEK-ERK signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: The JAK-STAT signaling pathway.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for tert-Butyl 4-bromo-1H-pyrrolo[...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, including personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The following table summarizes the recommended protective gear.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or face shieldMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1].
Skin Protective gloves (e.g., nitrile rubber)Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[1].
Body Laboratory coat---
Respiratory Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.Good general ventilation should be sufficient to control airborne levels[2]. Provide appropriate exhaust ventilation at places where dust is formed[1].

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

AspectGuideline
Handling Avoid contact with skin and eyes[1][2]. Avoid formation of dust and aerosols[1]. Wash hands and face thoroughly after handling[2]. Do not eat, drink, or smoke when using this product[2].
Storage Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

SituationAction
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal[1]. Do not let the product enter drains[1][2].
Skin Contact Wash off with soap and plenty of water. Consult a physician[1].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[3].

Disposal Plan

Proper disposal of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Method
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company[1]. Contact a licensed professional waste disposal service to dispose of this material[1].
Contaminated Packaging Dispose of as unused product[1][2].

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in a laboratory setting.

A Preparation: - Review SDS - Put on required PPE B Handling: - Work in a well-ventilated area - Weigh and transfer the chemical A->B Proceed to handling C Post-Handling: - Clean work area - Decontaminate equipment B->C After experiment completion D Waste Disposal: - Segregate waste - Dispose of in labeled containers C->D After cleaning E Personal Decontamination: - Remove PPE - Wash hands thoroughly D->E Final step

Caption: Workflow for handling tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

References

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